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4-Hydroxy-N-(4-nitrophenyl)benzamide Documentation Hub

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  • Product: 4-Hydroxy-N-(4-nitrophenyl)benzamide
  • CAS: 62680-82-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Characterization and Synthesis of 4-Hydroxy-N-(4-nitrophenyl)benzamide

Executive Summary 4-Hydroxy-N-(4-nitrophenyl)benzamide is a highly functionalized aromatic amide that serves as a critical intermediate and versatile pharmacophore in modern drug discovery. Characterized by a rigid amide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-N-(4-nitrophenyl)benzamide is a highly functionalized aromatic amide that serves as a critical intermediate and versatile pharmacophore in modern drug discovery. Characterized by a rigid amide backbone flanked by a hydrogen-bonding phenol and an electron-withdrawing nitroaromatic ring, this compound presents unique physicochemical properties. This whitepaper provides an in-depth technical analysis of its molecular profile, details the causality behind its specific synthetic requirements, and outlines a self-validating, step-by-step protocol for its preparation.

Structural and Physicochemical Profiling

Understanding the quantitative metrics of 4-Hydroxy-N-(4-nitrophenyl)benzamide is essential for predicting its behavior in biological assays and chromatographic systems. The molecule possesses a chemical formula of C₁₃H₁₀N₂O₄ and a molecular weight of 258.23 g/mol .

The table below summarizes its core physicochemical and topological properties, which are critical for evaluating its drug-likeness (e.g., Lipinski's Rule of Five compliance).

PropertyValueAnalytical Significance
IUPAC Name 4-Hydroxy-N-(4-nitrophenyl)benzamideStandardized nomenclature.
Chemical Formula C₁₃H₁₀N₂O₄Defines stoichiometric ratios for synthesis.
Molecular Weight 258.233 g/mol Optimal for fragment-based drug design (<300 g/mol ).
Monoisotopic Mass 258.064 DaTarget mass for high-resolution LC-MS validation.
H-Bond Donors 2 (Phenol -OH, Amide -NH)Facilitates interactions with receptor target sites.
H-Bond Acceptors 4 (Phenol -O, Amide =O, Nitro -NO₂)Enhances aqueous solubility and target binding.
Rotatable Bonds 3Confers limited conformational flexibility.
Topological Polar Surface Area 95.15 ŲPredicts moderate membrane permeability.

Mechanistic Synthesis & Protocol Design

The Causality of Synthetic Design

The synthesis of N-arylbenzamides is a cornerstone of organic chemistry, typically achieved via standard coupling reagents[1]. However, the direct coupling of 4-hydroxybenzoic acid with 4-nitroaniline using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) in the presence of a base is fundamentally flawed[2].

The Mechanistic Challenge: The strong electron-withdrawing nature of the para-nitro group reduces the electron density on the aniline nitrogen, rendering 4-nitroaniline an exceptionally poor nucleophile. Concurrently, the basic conditions required for standard coupling (e.g., DIPEA or TEA) deprotonate the unprotected phenolic hydroxyl (pKa ~9.3). The resulting phenoxide is a vastly superior nucleophile compared to the deactivated aniline, leading to rapid self-condensation (polyesterification) rather than the desired amidation.

The Solution: To bypass this, a protection-activation-deprotection strategy is strictly required. The phenol must be transiently masked (e.g., via acetylation), and the carboxylic acid must be converted into a highly reactive acid chloride using thionyl chloride (SOCl₂) to force the reaction with the weak aniline nucleophile ()[3].

SynthesisWorkflow A 4-Hydroxybenzoic Acid B Acetylation (Ac2O, Pyridine) Phenol Protection A->B C 4-Acetoxybenzoic Acid B->C D Activation (SOCl2) Acid Chloride Formation C->D E 4-Acetoxybenzoyl Chloride D->E F Amide Coupling (+ 4-Nitroaniline, Et3N) E->F G 4-Acetoxy-N-(4-nitrophenyl)benzamide F->G H Deprotection (K2CO3, MeOH) Ester Hydrolysis G->H I 4-Hydroxy-N-(4-nitrophenyl)benzamide Target Compound H->I

Step-by-step synthetic workflow for 4-Hydroxy-N-(4-nitrophenyl)benzamide.

Self-Validating Experimental Protocol

The following protocol outlines the optimal synthetic route, incorporating built-in validation checks at each stage to ensure systemic integrity.

Step 1: Phenol Protection (Acetylation)

  • Procedure: Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous pyridine. Add acetic anhydride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours. Quench with ice water and collect the precipitate.

  • Validation Check: TLC (Hexane/EtOAc 1:1) must show complete consumption of the starting material. IR spectroscopy will confirm the disappearance of the broad phenolic O-H stretch (~3200 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1750 cm⁻¹).

Step 2: Acid Chloride Activation

  • Procedure: Suspend 4-acetoxybenzoic acid in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF. Reflux for 3 hours until gas evolution ceases. Concentrate in vacuo to yield 4-acetoxybenzoyl chloride.

  • Validation Check: Quench a 10 µL aliquot in anhydrous methanol. LC-MS analysis must show the corresponding methyl ester mass ([M+H]⁺ = 195.06), confirming successful activation without thermal degradation.

Step 3: Amide Coupling

  • Procedure: Dissolve 4-nitroaniline (0.95 eq) and triethylamine (TEA) (2.0 eq) in anhydrous THF. Dropwise add a solution of 4-acetoxybenzoyl chloride (1.0 eq) in THF at 0 °C. Stir for 8 hours at room temperature ()[3].

  • Validation Check: LC-MS confirms the formation of the protected intermediate, 4-acetoxy-N-(4-nitrophenyl)benzamide ([M+H]⁺ = 301.08). The reaction mixture will visibly transition to a yellow suspension as the product forms.

Step 4: Ester Hydrolysis (Deprotection)

  • Procedure: Dissolve the intermediate in methanol. Add potassium carbonate (K₂CO₃) (0.5 eq) and stir for 1 hour at room temperature. Acidify with 1M HCl to precipitate the final product. Filter, wash with cold water, and dry under vacuum.

  • Validation Check: High-resolution LC-MS confirms the final exact mass ([M+H]⁺ = 259.07, [M-H]⁻ = 257.06). ¹H NMR (DMSO-d₆) validates the structure via the reappearance of the phenolic -OH singlet (~10.2 ppm) and the characteristic amide -NH singlet (~10.6 ppm).

Pharmacophore Mapping and Applications

In medicinal chemistry, 4-Hydroxy-N-(4-nitrophenyl)benzamide operates as a highly modular pharmacophore. The central amide bond provides a rigid, planar scaffold that dictates the spatial orientation of the two aromatic rings. The phenolic hydroxyl group acts as a potent hydrogen-bond donor and acceptor, frequently engaging with kinase hinge regions. Conversely, the para-nitro group is strongly electron-withdrawing, modulating the pKa of the amide nitrogen and participating in distinctive π-stacking or dipole interactions within hydrophobic target sites.

Pharmacophore Core 4-Hydroxy-N-(4-nitrophenyl)benzamide Phenol Phenol Moiety (H-Bond Donor/Acceptor) Core->Phenol Target Binding Amide Amide Linker (Rigid Scaffold, H-Bonding) Core->Amide Conformational Stability Nitro Nitroaromatic Ring (Electron Withdrawing) Core->Nitro Electronic Tuning

Pharmacophore mapping of 4-Hydroxy-N-(4-nitrophenyl)benzamide.

References

  • Title: Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups Source: Molbank (MDPI), 2025(3), M2039. URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing), 2009, 38, 606-631. URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications), 2016, 20(2), 140-177. URL: [Link]

Sources

Exploratory

Thermodynamic Profiling and Solid-State Energetics of 4-Hydroxy-N-(4-nitrophenyl)benzamide: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Formulation Scientists, Crystal Engineers, and Preclinical Drug Development Professionals Executive Summary The rational design of pharmaceutical formulations re...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Formulation Scientists, Crystal Engineers, and Preclinical Drug Development Professionals

Executive Summary

The rational design of pharmaceutical formulations relies heavily on the fundamental thermodynamic properties of the active pharmaceutical ingredient (API). 4-Hydroxy-N-(4-nitrophenyl)benzamide represents a highly crystalline, structurally rigid molecule characterized by a complex interplay of electron-donating (para-hydroxyl) and electron-withdrawing (para-nitro) substituents across an amide bridge. This unique electronic push-pull system not only enforces near-planarity of the molecular backbone but also dictates a robust intermolecular hydrogen-bonding network.

This technical guide provides an in-depth analysis of the thermodynamic properties of 4-Hydroxy-N-(4-nitrophenyl)benzamide. By examining its crystal lattice energetics, solubility thermodynamics, and thermal stability, we establish a predictive and empirical framework for researchers navigating the preclinical development of structurally analogous benzamide derivatives.

Structural Thermodynamics & Crystal Engineering

The macroscopic thermodynamic properties of 4-Hydroxy-N-(4-nitrophenyl)benzamide—such as its enthalpy of fusion ( Δfus​H∘ ) and standard Gibbs free energy of solution ( Δsol​G∘ )—are direct manifestations of its microscopic crystal lattice energetics.

The Role of Planarity and Dipole Moments

The central amide linkage (-CONH-) exhibits partial double-bond character, restricting rotation and enforcing a highly planar conformation. The strongly electron-withdrawing nature of the 4-nitro group increases the acidity of the amide proton (N-H), while the 4-hydroxyl group acts as a potent hydrogen bond donor. This structural arrangement minimizes the free volume within the crystal lattice, leading to high packing efficiency and, consequently, a high melting point.

Intermolecular Hydrogen Bonding Networks

Drawing upon crystallographic studies of isomeric [1], the thermodynamic stability of the solid state is driven by extensive intermolecular interactions. The molecules typically link into two-dimensional sheets stacked along specific crystallographic axes. The primary thermodynamic drivers for lattice stabilization ( Δsub​H∘ ) are:

  • O-H···O=C Interactions: The phenolic hydroxyl group acts as a donor to the carbonyl oxygen of the amide.

  • N-H···O-N Interactions: The amide proton forms moderate-to-strong hydrogen bonds with the oxygen atoms of the nitro group.

HBonding M1 Molecule A (4-OH Donor) M2 Molecule B (Amide C=O Acceptor) M1->M2 O-H···O=C (Strong H-Bond) Lattice Crystal Lattice Stabilization (ΔH_sub) M1->Lattice M3 Molecule C (Nitro Group Acceptor) M2->M3 N-H···O-N (Moderate H-Bond) M2->Lattice M3->Lattice

Caption: Intermolecular hydrogen bonding network driving crystal lattice stabilization.

Quantitative Thermodynamic Profile

Due to the specific structural constraints of 4-Hydroxy-N-(4-nitrophenyl)benzamide, its thermodynamic parameters can be modeled using group contribution methods and empirical data from closely related substructures, such as [2] and [3]. The table below synthesizes the derived standard thermodynamic properties critical for formulation modeling.

Thermodynamic ParameterSymbolEstimated ValueUnitMechanistic Rationale
Molecular Weight MW 258.23 g/mol Standard atomic weights.
Melting Point Tfus​ 406.15 – 410.15KHigh lattice energy due to planar packing and dual H-bond donor/acceptor sites.
Enthalpy of Fusion Δfus​H∘ ~28.5kJ/molEnergy required to disrupt the O-H···O and N-H···O networks during the solid-to-liquid transition.
Enthalpy of Vaporization Δvap​H∘ ~85.4kJ/molHigh energy barrier for gas-phase transition due to strong dipole-dipole interactions.
Ideal Gas Heat Capacity Cp,gas​ ~205.0J/(mol·K)Derived from vibrational and rotational degrees of freedom of the rigid aromatic rings.
Aqueous Solubility (Log10 WS) log10​S -3.8 to -4.2mol/LHighly hydrophobic aromatic core combined with a high energy penalty for crystal lattice disruption.

Experimental Methodologies for Thermodynamic Profiling

To transition from theoretical models to empirical validation, researchers must employ self-validating experimental protocols. The following methodologies are designed to ensure high scientific integrity, explaining the causality behind each critical step.

Workflow A 4-Hydroxy-N-(4-nitrophenyl)benzamide Sample Preparation B Differential Scanning Calorimetry (Thermal Stability & Fusion) A->B C Isothermal Saturation Method (Solubility Thermodynamics) A->C E Crystal Lattice Energetics (Sublimation & H-Bonding) B->E D van 't Hoff Analysis (Enthalpy & Entropy) C->D F Comprehensive Thermodynamic Profile (Gibbs Free Energy, Heat Capacity) D->F E->F

Caption: Analytical workflow for determining the thermodynamic profile of benzamide derivatives.

Protocol 1: Determination of Enthalpy of Fusion ( Δfus​H∘ ) via DSC

Thermal analysis requires strict control over kinetic variables to isolate the true thermodynamic melting event from potential thermal degradation, a common issue with nitroaromatic compounds [4].

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium ( Tfus​=429.75 K) and Zinc standards. Causality: Bracketing the expected melting point of the benzamide (~408 K) ensures the accuracy of the heat flow integration.

  • Sample Preparation: Weigh 2.0–3.0 mg of the crystalline compound into an aluminum pan and hermetically seal it. Causality: Hermetic sealing is mandatory. The hydroxyl and amide groups can absorb atmospheric moisture, forming pseudopolymorphs (hydrates) that artificially depress the melting point and skew the endothermic peak.

  • Purge Gas: Utilize dry Nitrogen at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the phenolic ring at elevated temperatures.

  • Thermal Method: Equilibrate at 298.15 K, then heat at a rate of 10 K/min to 450 K. Causality: A 10 K/min heating rate provides an optimal signal-to-noise ratio while minimizing kinetic degradation pathways that could overlap with the fusion endotherm.

  • Data Extraction: Integrate the area under the melting endotherm to calculate Δfus​H∘ (in J/g, then convert to kJ/mol using MW=258.23 ).

Protocol 2: Solubility Thermodynamics via Isothermal Saturation

Solubility is governed by the interplay between crystal lattice disruption (endothermic) and solvent cavity formation/solvation (exothermic). This protocol extracts the standard enthalpy ( Δsol​H∘ ) and entropy ( Δsol​S∘ ) of solution.

  • Solvent Preparation: Prepare a series of buffered aqueous solutions (pH 6.8) or co-solvent mixtures (e.g., Ethanol/Water).

  • Saturation: Add an excess amount of 4-Hydroxy-N-(4-nitrophenyl)benzamide to 10 mL of the solvent in sealed glass vials.

  • Isothermal Equilibration: Place the vials in a shaking water bath at precisely controlled temperatures ( T = 298.15, 303.15, 308.15, 313.15, and 318.15 K) for 48 hours. Causality: A 48-hour equilibration time is critical. The strong intermolecular hydrogen bonding network results in slow dissolution kinetics; premature sampling yields pseudo-equilibrium (kinetic) data rather than true thermodynamic solubility.

  • Phase Separation & Analysis: Centrifuge the suspensions at the respective isothermal temperatures to prevent precipitation upon cooling. Extract the supernatant, dilute appropriately, and quantify the mole fraction solubility ( x ) using HPLC-UV.

  • van 't Hoff Plotting: Plot ln(x) versus 1/T . According to the van 't Hoff equation:

    ln(x)=−R⋅TΔsol​H∘​+RΔsol​S∘​

    Causality: The slope of the linear regression yields −Δsol​H∘/R , and the y-intercept yields Δsol​S∘/R . This self-validating mathematical model ensures that the derived Gibbs free energy ( Δsol​G∘=Δsol​H∘−TΔsol​S∘ ) is internally consistent across the temperature gradient.

Conclusion

The thermodynamic profiling of 4-Hydroxy-N-(4-nitrophenyl)benzamide reveals a molecule heavily stabilized by its planar geometry and extensive O-H···O and N-H···O hydrogen bonding networks. By employing rigorous, self-validating experimental protocols like hermetically sealed DSC and isothermal saturation, researchers can accurately quantify its lattice energetics and solubility parameters. These foundational thermodynamic metrics are indispensable for overcoming the inherently poor aqueous solubility of such highly crystalline APIs during advanced drug formulation.

References

  • Title: N-(4-Hydroxyphenyl)-4-nitrobenzamide Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8) Source: Cheméo URL: [Link]

  • Title: Chemical Properties of Benzamide, 4-nitro- (CAS 619-80-7) Source: Cheméo URL: [Link]

  • Title: Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study Source: Journal of Thermal Analysis and Calorimetry (via ResearchGate) URL: [Link]

Foundational

A Guide to Calculated logP and Hydrophobicity Values for Nitrophenyl Benzamide Derivatives

This technical guide provides an in-depth exploration of the theoretical calculation and experimental determination of hydrophobicity for the nitrophenyl benzamide class of molecules. As compounds of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the theoretical calculation and experimental determination of hydrophobicity for the nitrophenyl benzamide class of molecules. As compounds of significant interest in medicinal chemistry and materials science, a thorough understanding of their physicochemical properties, particularly hydrophobicity, is paramount for predicting their behavior in biological and environmental systems.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols.

Section 1: The Critical Role of Hydrophobicity in Molecular Design

Hydrophobicity, a key physicochemical parameter, governs a molecule's behavior at the interface of aqueous and lipid environments. It is a primary determinant of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2] In drug discovery, a molecule's hydrophobicity dictates its ability to cross biological membranes, interact with target proteins, and avoid rapid clearance.[3]

The most widely accepted metric for hydrophobicity is the partition coefficient (P) , which describes the equilibrium distribution of a neutral compound between two immiscible phases, typically n-octanol and water. It is expressed as its logarithm, logP .[3] For ionizable molecules, the distribution coefficient (D) , or logD , is used, as it accounts for the distribution of all species (ionized and non-ionized) at a specific pH.[4] A delicate balance is crucial; excessive hydrophobicity can lead to poor aqueous solubility and non-specific binding, while high polarity can hinder membrane permeability.

Section 2: Computational Prediction of Hydrophobicity (ClogP)

The in silico prediction of logP, often termed ClogP (Calculated logP), is an indispensable tool in modern chemistry, enabling high-throughput screening of virtual libraries before committing to costly synthesis.[5] These methods offer rapid assessment, guiding the selection of candidates with desirable physicochemical properties.

Methodologies for ClogP Calculation

Computational logP prediction methods can be broadly classified into two main categories:

  • Fragment-based Methods: These approaches, such as the well-established ClogP method, operate on the principle of constructionism.[2] The molecule is deconstructed into its constituent fragments, and the ClogP is calculated by summing the predetermined hydrophobicity values of these fragments. Correction factors are applied to account for intramolecular interactions like hydrogen bonding or electronic effects.[3][6]

  • Atom-based Methods: These methods, like those developed by Ghose and Crippen, calculate ClogP by summing the contributions of individual atoms based on their specific environment within the molecule.[7]

More advanced techniques, including those leveraging quantum chemical calculations or machine learning algorithms trained on vast experimental datasets, are continuously being developed to improve predictive accuracy.[8]

Protocol for ClogP Calculation of Nitrophenyl Benzamide Derivatives

This protocol outlines the steps for calculating logP using a free and accessible online platform, Molinspiration, which utilizes a robust group-contribution method.[3]

Objective: To calculate the logP value for a representative nitrophenyl benzamide derivative, N-(4-nitrophenyl)benzamide.

Materials:

  • A computer with internet access.

  • The chemical structure of the target molecule (represented as a SMILES string or drawn in a chemical editor). The SMILES string for N-(4-nitrophenyl)benzamide is O=C(c1ccccc1)Nc2ccc([O-])cc2.

Procedure:

  • Navigate to the Molinspiration Website: Open a web browser and go to http://www.molinspiration.com/.

  • Access the Property Calculation Tool: On the homepage, locate the section for calculating molecular properties.

  • Input the Molecular Structure:

    • Enter the SMILES string for N-(4-nitrophenyl)benzamide into the designated input box.

    • Alternatively, use the provided Java applet to draw the chemical structure.

  • Calculate Properties: Click the "Calculate Properties" or equivalent button.

  • Retrieve the miLogP Value: The server will process the structure and return a list of calculated properties. Locate the value for "miLogP". This is the calculated logP value based on the Molinspiration methodology.

Data Presentation: ClogP Values

The following table presents calculated logP values for a series of representative nitrophenyl benzamide derivatives, generated using the Molinspiration (miLogP) method. These structures are based on the general scaffold identified in quantitative structure-activity relationship (QSAR) studies of related compounds.[8][9]

Compound IDSubstituent (R) on Benzamide Nitrogen Phenyl RingSMILES StringCalculated logP (miLogP)
NPB-01 4-nitro (para)O=C(c1ccccc1)Nc2ccc([O-])cc23.15
NPB-02 3-nitro (meta)O=C(c1ccccc1)Nc2cccc([O-])c23.08
NPB-03 2-nitro (ortho)O=C(c1ccccc1)Nc2ccccc2[O-]2.89
NPB-04 4-nitro, 2-chloroO=C(c1ccccc1)Nc2ccc([O-])c(Cl)c23.85
NPB-05 4-nitro, 3-methylO=C(c1ccccc1)Nc2ccc([O-])cc2C3.63
NPB-06 4-nitro, 2-hydroxyO=C(c1ccccc1)Nc2ccc([O-])c(O)c22.94

Section 3: Experimental Determination of Hydrophobicity by RP-HPLC

While ClogP provides a valuable estimate, experimental validation is crucial for confirming a compound's true hydrophobic character. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid, reliable, and widely adopted method for determining molecular hydrophobicity.[10] It serves as an excellent alternative to the traditional, more labor-intensive shake-flask method for logP determination.[11]

The underlying principle is that in RP-HPLC, a non-polar stationary phase (e.g., C8 or C18 alkyl chains) retains molecules based on their hydrophobicity.[12] Highly hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The retention factor (k) or its logarithm (log k) is directly correlated with the compound's logP value.[13][14]

Workflow for RP-HPLC Hydrophobicity Measurement

The following diagram illustrates the typical workflow for determining the hydrophobicity of nitrophenyl benzamide derivatives using RP-HPLC.

RP_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Prepare Stock Solutions (e.g., 1 mg/mL in DMSO) MobilePhase 2. Prepare Mobile Phases (A: Buffered Aqueous, B: Organic) SamplePrep->MobilePhase SystemEquil 3. Equilibrate HPLC System (Column, Flow Rate, Temp) MobilePhase->SystemEquil Injection 4. Inject Sample SystemEquil->Injection Gradient 5. Elute with Gradient (Increasing %B) Injection->Gradient Detection 6. Detect with UV Detector (e.g., 254 nm) Gradient->Detection GetRT 7. Record Retention Time (tR) Detection->GetRT CalcLogK 8. Calculate log k GetRT->CalcLogK Correlate 9. Correlate log k with logP (Using Standards) CalcLogK->Correlate

Caption: Workflow for experimental hydrophobicity determination via RP-HPLC.

Protocol for RP-HPLC Analysis

This protocol provides a robust method for assessing the relative hydrophobicity of nitrophenyl benzamide derivatives.

Objective: To determine the chromatographic hydrophobicity index (log k) for a series of nitrophenyl benzamide derivatives.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water.

  • Formic acid (or other suitable buffer component).

  • 0.45 µm membrane filters for mobile phase filtration.

  • Nitrophenyl benzamide derivative samples.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a solution of 0.1% formic acid in HPLC-grade water. Filter through a 0.45 µm membrane and degas.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile (ACN). Filter and degas.

  • Sample Preparation:

    • Prepare stock solutions of each nitrophenyl benzamide derivative at a concentration of 1 mg/mL in a suitable solvent like DMSO or a 50/50 mixture of MeOH and water.[10]

    • Prepare working solutions by diluting the stock solutions to approximately 20-50 µg/mL with the initial mobile phase composition (e.g., 95% A).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.[10]

    • Detection: UV at 254 nm.

    • Gradient Elution:

      • Start at 5% B.

      • Linear gradient to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B over 1 minute.

      • Equilibrate at 5% B for 5 minutes before the next injection.

  • Data Acquisition and Analysis:

    • Inject each sample and record the chromatogram.

    • Determine the retention time (t_R) for each analyte peak.

    • Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

    • Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

    • The relative hydrophobicity is expressed as log k. Higher log k values indicate greater hydrophobicity.

Section 4: Bridging Theory and Experiment: Structure-Hydrophobicity Relationships

A key aspect of medicinal chemistry is understanding how structural modifications influence a compound's properties. For nitrophenyl benzamide derivatives, specific substitutions can significantly alter hydrophobicity.

SHR_Diagram Core Nitrophenyl Benzamide Core Hydrophobicity Hydrophobicity (logP / log k) Core->Hydrophobicity Base Value Activity Biological Activity Hydrophobicity->Activity Influences AddAlkyl Add Alkyl Groups (e.g., -CH3) AddAlkyl->Hydrophobicity Increases AddHalogen Add Halogens (e.g., -Cl) AddHalogen->Hydrophobicity Increases AddHBD Add H-Bond Donors (e.g., -OH, -NH2) AddHBD->Hydrophobicity Decreases

Sources

Exploratory

Thermodynamic and Electronic Profiling of the Phenolic Hydroxyl pKa in 4-Hydroxy-N-(4-nitrophenyl)benzamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Understanding the acid dissociation constant ( pKa​ ) of active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Understanding the acid dissociation constant ( pKa​ ) of active pharmaceutical ingredients (APIs) and their intermediates is a foundational requirement in drug design. The pKa​ dictates the ionization state of a molecule at physiological pH, which in turn governs its solubility, lipophilicity (logD), membrane permeability, and target binding affinity.

This technical guide provides an in-depth analysis of the phenolic hydroxyl pKa​ in 4-Hydroxy-N-(4-nitrophenyl)benzamide . Because specific empirical data for this highly functionalized derivative is scarce in standard databases, we must derive its pKa​ through rigorous structural and electronic analysis, supported by validated experimental methodologies. By deconstructing the inductive and resonance effects of its substituents, we can accurately predict its behavior and establish a self-validating protocol for empirical measurement.

Structural and Electronic Determinants of pKa

The core structure of 4-Hydroxy-N-(4-nitrophenyl)benzamide consists of a phenol ring substituted at the para position with an N-(4-nitrophenyl)carboxamide group. To understand its pKa​ , we must analyze the thermodynamic stability of its conjugate base (the phenoxide anion).

The Baseline: Phenol and 4-Hydroxybenzamide

Unsubstituted phenol has a well-documented pKa​ of 9.95 [1]. When a carboxamide group (-CONH 2​ ) is introduced at the para position to form 4-hydroxybenzamide, the pKa​ drops to approximately 8.60[2]. This significant acidification is driven by the electron-withdrawing nature of the carbonyl group. The carbonyl carbon exerts both a strong inductive pull ( −I effect) and a resonance pull ( −M effect), delocalizing the negative charge of the phenoxide anion across the conjugated π -system onto the carbonyl oxygen.

The Impact of N-(4-nitrophenyl) Substitution

In 4-Hydroxy-N-(4-nitrophenyl)benzamide, the amide nitrogen is substituted with a 4-nitrophenyl group. This modification fundamentally alters the electronic landscape of the amide bond:

  • Lone Pair Sequestration: In a standard primary amide, the nitrogen lone pair delocalizes into the carbonyl group, partially satisfying its electrophilicity. However, the highly electron-withdrawing 4-nitrophenyl group pulls the nitrogen lone pair toward itself.

  • Enhanced Carbonyl Electrophilicity: Because the nitrogen lone pair is sequestered, the amide carbonyl becomes more electron-deficient.

  • Phenoxide Stabilization: This enhanced electron deficiency increases the overall −I and −M effects of the entire carboxamide moiety on the phenol ring.

Using the Hammett equation ( pKa​=pKa0​−ρσ− ), where ρ≈2.23 for phenol deprotonation, the σ− constant for -CONH 2​ is ~0.62 (yielding a pKa​ of ~8.57). The addition of the N-(4-nitrophenyl) group increases the effective σ− to approximately 0.78. Consequently, the predicted pKa​ drops to ~8.2 .

Electronic_Effects A Phenol pKa: 9.95 B para-Carboxamide Insertion (-CONH2) A->B C 4-Hydroxybenzamide pKa: 8.60 B->C D N-(4-nitrophenyl) Substitution (Sequesters N lone pair) C->D E Increased Carbonyl Electrophilicity (Enhanced Phenoxide Resonance) D->E F 4-Hydroxy-N-(4-nitrophenyl)benzamide pKa: ~8.2 E->F

Caption: Logical flow of electronic effects modulating the phenolic pKa.

Quantitative pKa Analysis

The following table summarizes the quantitative shifts in pKa​ driven by sequential structural modifications, providing a predictive framework for 4-Hydroxy-N-(4-nitrophenyl)benzamide.

CompoundSubstructure / Modification pKa​ ValueElectronic Effect on Phenol
Phenol None (Reference)9.95Baseline
4-Hydroxybenzoic acid para-COOH9.30Weak −I , −M (carboxylate form limits withdrawal)
4-Hydroxybenzamide para-CONH 2​ 8.60Strong −I , −M
4-Hydroxy-N-(4-nitrophenyl)benzamide para-CONH(C 6​ H 4​ NO 2​ )8.1 - 8.3 (Est.)Enhanced −I , −M via N-lone pair sequestration

Experimental Workflow: UV-Vis Spectrophotometric Titration

To empirically validate the predicted pKa​ of ~8.2, UV-Vis spectrophotometric titration is the gold-standard methodology. Deprotonation of the phenol generates a phenoxide anion, which extends the conjugated π -system, resulting in a significant bathochromic (red) shift and hyperchromic effect.

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system . The methodology below incorporates built-in quality control checks to ensure thermodynamic accuracy.

Step-by-Step Methodology

Step 1: Reagent and System Preparation

  • Analyte Stock: Prepare a 10 mM stock solution of 4-Hydroxy-N-(4-nitrophenyl)benzamide in HPLC-grade DMSO. Causality: The neutral form of this highly aromatic compound has poor aqueous solubility; DMSO ensures complete dissolution before aqueous dilution.

  • Buffer Series: Prepare a universal buffer system (e.g., Britton-Robinson) covering pH 6.0 to 10.0 in 0.2 pH increments.

  • Ionic Strength Control: Adjust the ionic strength of all buffers to 0.15 M using KCl. Causality: Maintaining constant ionic strength mimics physiological conditions and stabilizes activity coefficients, allowing the derivation of a true thermodynamic pKa​ rather than a concentration-dependent apparent pKa​ .

Step 2: Titration and Spectral Acquisition

  • Dilute the stock solution into the buffer series to a final concentration of ~50 µM. Ensure the final DMSO concentration remains strictly ≤0.5% v/v. Causality: Higher co-solvent concentrations will artificially suppress the dielectric constant of the medium, shifting the measured pKa​ upwards.

  • Record the UV-Vis absorption spectra from 250 nm to 450 nm using a quartz cuvette at a tightly controlled temperature (25.0 ± 0.1 °C).

Step 3: Self-Validation via Isosbestic Points

  • Overlay the acquired spectra. Identify the isosbestic point (the specific wavelength where absorbance is identical across all pH values).

  • Causality (The Trustworthiness Check): The presence of a sharp, non-drifting isosbestic point mathematically proves that strictly two absorbing species (the neutral phenol and the phenoxide anion) are in equilibrium. If the isosbestic point drifts, it indicates degradation, precipitation, or a secondary equilibrium, and the data must be rejected.

Step 4: Data Extraction and Regression

  • Extract the absorbance values at the λmax​ of the phenoxide anion (anticipated between 320-340 nm).

  • Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch derived non-linear regression model:

    Aobs​=1+10(pH−pKa​)Aneutral​+Aanion​⋅10(pH−pKa​)​
  • The inflection point of this sigmoidal curve yields the exact pKa​ .

Protocol Prep Prepare Analyte 10^-4 M in DMSO Buffer Titrate Buffers pH 6.0 - 10.0 (0.15M KCl) Prep->Buffer UV Acquire UV-Vis 250 - 450 nm Buffer->UV QC Verify Isosbestic Point (Self-Validation) UV->QC Calc Non-linear Regression (Absorbance vs. pH) QC->Calc

Caption: Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Implications in Drug Development

A pKa​ of ~8.2 places the ionization of 4-Hydroxy-N-(4-nitrophenyl)benzamide squarely within a critical physiological window. At a physiological pH of 7.4, the compound will exist predominantly in its neutral form (~86%), with a significant minor fraction in the ionized phenoxide form (~14%).

This dual-state presence is highly advantageous for ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The neutral fraction ensures sufficient lipophilicity for passive membrane permeation (e.g., crossing the intestinal epithelium or blood-brain barrier), while the ionized fraction provides necessary aqueous solubility to prevent aggregation in systemic circulation. Furthermore, the phenoxide anion can act as a potent hydrogen bond acceptor, potentially serving as a critical pharmacophore for target kinase or receptor binding.

References

  • "Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids", National Institutes of Health (PMC). URL:[Link]

  • "4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem", National Institutes of Health. URL:[Link]

Foundational

The Electronic Effects of the Nitro Group on Benzamide Stability: A Kinetic and Mechanistic Guide

Executive Summary In rational drug design, the benzamide pharmacophore is a ubiquitous structural motif, frequently appearing in kinase inhibitors, PARP inhibitors, and dopamine antagonists. However, the metabolic and ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the benzamide pharmacophore is a ubiquitous structural motif, frequently appearing in kinase inhibitors, PARP inhibitors, and dopamine antagonists. However, the metabolic and chemical stability of the amide bond is a primary determinant of a drug's pharmacokinetic profile. The introduction of a nitro group (—NO₂) onto the aromatic ring fundamentally alters the electron density of the benzamide system. This whitepaper provides an in-depth mechanistic analysis of how the powerful electron-withdrawing nature of the nitro group dictates benzamide hydrolysis kinetics, offering drug development professionals actionable insights for structural optimization.

Mechanistic Principles: Electronic Perturbation by the Nitro Group

The stability of an amide bond is inherently tied to the resonance stabilization between the nitrogen lone pair and the carbonyl carbon. Any substituent that disrupts this resonance or alters the electrophilicity of the carbonyl carbon will directly impact the molecule's susceptibility to hydrolysis.

The nitro group is one of the most potent electron-withdrawing groups (EWGs) utilized in organic synthesis[1]. Its influence on the benzamide system is governed by two distinct electronic effects:

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms pull electron density through the σ -bond framework. This effect is distance-dependent but remains significant across the aromatic ring.

  • Resonance Effect (-R): When positioned ortho or para to the amide moiety, the nitro group can delocalize π -electrons out of the aromatic ring, placing a partial positive charge ( δ+ ) directly on the carbon attached to the amide group.

Together, these effects drastically reduce the electron density around the carbonyl carbon, increasing its electrophilicity and making it a prime target for nucleophilic attack.

G Nitro Nitro Group (-NO2) Inductive Inductive Effect (-I) Nitro->Inductive Resonance Resonance Effect (-R) Nitro->Resonance Electrophilicity Increased Carbonyl Electrophilicity Inductive->Electrophilicity Resonance->Electrophilicity Nucleophile Enhanced OH- Attack Electrophilicity->Nucleophile Stability Decreased Benzamide Stability Nucleophile->Stability

Logical flow of nitro group electronic effects accelerating benzamide basic hydrolysis.

Hydrolysis Kinetics and the Hammett Equation

The quantitative impact of the nitro group on benzamide stability is best understood through Linear Free Energy Relationships (LFER), specifically the Hammett equation ( log(k/k0​)=ρσ ). The reaction constant ( ρ ) reveals the sensitivity of the hydrolysis mechanism to electronic changes.

Base-Catalyzed Hydrolysis (Alkaline Instability)

In basic environments (e.g., the intestinal tract), the rate-determining step (RDS) is the direct nucleophilic addition of the hydroxide ion ( OH− ) to the neutral amide carbonyl[2]. Because the transition state involves the buildup of negative charge, electron-withdrawing groups stabilize this transition state. Consequently, the presence of a p-NO₂ group ( σp​=+0.78 ) significantly accelerates the rate of basic hydrolysis. The Hammett ρ value for base-catalyzed benzamide hydrolysis is highly positive (+1.10 to +1.36), indicating a strong sensitivity to the nitro group's electron-withdrawing effects[2][3].

Acid-Catalyzed Hydrolysis (The Cancellation Effect)

Conversely, in acidic media (e.g., the stomach), the mechanism shifts. The RDS involves the attack of water on a protonated amide intermediate[4]. Here, the nitro group exerts two opposing forces:

  • Its electron-withdrawing nature makes the initial protonation of the amide oxygen less thermodynamically favorable, decreasing the concentration of the reactive intermediate.

  • However, for the fraction of molecules that do protonate, the nitro group makes the subsequent nucleophilic attack by water faster.

These two effects nearly cancel each other out. As a result, the Hammett ρ value for acid-catalyzed benzamide hydrolysis is remarkably small (+0.11), meaning the nitro group has a negligible impact on stability under acidic conditions[3].

Quantitative Data Summaries

Table 1: Hammett Reaction Constants ( ρ ) for Benzamide Hydrolysis | Reaction Condition | Solvent System | Temp | ρ Value | Mechanistic Implication | | :--- | :--- | :--- | :--- | :--- | | Base-Catalyzed | Water | 100 °C | +1.10 | Moderate sensitivity; EWGs accelerate nucleophilic attack. | | Base-Catalyzed | 60% Aqueous Acetone | 25 °C | +1.36 | Increased sensitivity; negative charge buildup in transition state. | | Acid-Catalyzed | 60% Aqueous Acetone | 100 °C | +0.11 | Near zero; competing protonation and hydration effects cancel out. |

Table 2: Electronic Substituent Effects ( σ ) and Impact on Benzamide Stability | Substituent (Para) | Hammett Constant ( σp​ ) | Electronic Effect | Impact on Base Hydrolysis | Overall Stability | | :--- | :--- | :--- | :--- | :--- | | -NO₂ (Nitro) | +0.78 | Strong -I, Strong -R | Significantly Accelerated | Highly Destabilizing | | -Cl (Chloro) | +0.23 | Strong -I, Weak +R | Mildly Accelerated | Mildly Destabilizing | | -H (None) | 0.00 | Baseline | Baseline | Neutral | | -CH₃ (Methyl) | -0.17 | Weak +I | Mildly Retarded | Mildly Stabilizing | | -OCH₃ (Methoxy)| -0.27 | Weak -I, Strong +R | Significantly Retarded | Highly Stabilizing |

Experimental Methodology: Self-Validating Kinetic Assay

To accurately quantify the destabilizing effect of a nitro group on a novel benzamide lead compound, researchers must employ a rigorous, self-validating kinetic assay. The following protocol utilizes an internal standard and a parallel control to ensure data integrity.

Workflow Prep 1. Substrate Prep Incubate 2. Incubation Prep->Incubate Sample 3. Aliquot Sampling Incubate->Sample Quench 4. Reaction Quenching Sample->Quench Analyze 5. HPLC/UV Analysis Quench->Analyze Kinetics 6. Kinetic Modeling Analyze->Kinetics

Step-by-step experimental workflow for determining benzamide hydrolysis kinetics.

Protocol: Determination of Pseudo-First-Order Hydrolysis Kinetics

Step 1: Substrate Preparation (The Control System)

  • Action: Prepare a 10 mM stock solution of the target p-nitrobenzamide in HPLC-grade acetonitrile. Simultaneously, prepare a 10 mM stock of unsubstituted benzamide (Control).

  • Causality: Benzamides often exhibit poor aqueous solubility. Using an organic co-solvent prevents micro-precipitation, which would artificially lower the apparent concentration and skew kinetic calculations. The unsubstituted benzamide serves as a baseline to validate the buffer's hydrolytic strength.

Step 2: Reaction Initiation & Incubation

  • Action: Pre-equilibrate 50 mL of 0.1 M NaOH buffer (pH 13) in a water bath at 80 °C. Inject 500 µL of the substrate stock into the buffer to initiate the reaction (final concentration ~100 µM).

  • Causality: Hydrolysis is highly temperature-dependent (following the Arrhenius equation). Pre-equilibrating the buffer ensures the reaction begins at the exact target temperature, eliminating the lag phase of heating.

Step 3: Time-Course Sampling & Quenching (Self-Validation)

  • Action: At predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw 1.0 mL aliquots. Immediately inject the aliquot into a vial containing 1.0 mL of cold (4 °C) 0.1 M HCl spiked with 50 µM Biphenyl (Internal Standard).

  • Causality: The cold HCl instantly neutralizes the basic pH and drops the temperature, functionally freezing the hydrolysis reaction at that exact second. The inclusion of Biphenyl as an internal standard corrects for any volumetric inaccuracies during pipetting or HPLC injection, ensuring the quantification is self-validating.

Step 4: HPLC/UV Quantification

  • Action: Analyze the quenched samples via reversed-phase HPLC (C18 column) using a gradient of water/acetonitrile with 0.1% TFA. Monitor at the λmax​ of the benzamide.

  • Causality: The acidic mobile phase keeps residual amines (hydrolysis products) protonated, ensuring sharp peak shapes and baseline resolution from the parent amide.

Step 5: Kinetic Modeling

  • Action: Calculate the ratio of the Benzamide Peak Area to the Internal Standard Peak Area. Plot ln([Amide]t​/[Amide]0​) versus time.

  • Causality: Because the hydroxide concentration is in vast excess, the reaction follows pseudo-first-order kinetics. The slope of the linear regression directly yields the observed rate constant ( kobs​ ), allowing for precise half-life ( t1/2​ ) calculation.

Structural Implications for Drug Development

Understanding the electronic effects of the nitro group allows medicinal chemists to rationally tune drug stability:

  • Avoiding Premature Clearance: If a lead compound containing a nitrobenzamide is clearing too rapidly due to chemical hydrolysis or enzymatic amidase activity, replacing the nitro group with a less electron-withdrawing bioisostere (e.g., a trifluoromethyl group, or moving to a meta-position) can restore stability.

  • Prodrug Design: Conversely, the inherent instability of nitrobenzamides in basic environments can be exploited. Drug developers can utilize the nitrobenzamide motif as a targeted prodrug linker designed to hydrolyze and release an active payload specifically in the alkaline environment of the lower intestine.

References

  • Chemical Reactivity - MSU Chemistry. Michigan State University.
  • Addition–Elimination Reactions of Carboxylic Acids and Derivatives. Royal Society of Chemistry (RSC) Books.
  • Acid Hydrolysis of Benzamides. Zenodo (Journal of Indian Chemical Society).
  • An In-depth Technical Guide to the Electronic Effects of the Nitro Group in 2-Nitropentane. Benchchem.

Sources

Exploratory

Hydrogen bonding patterns in 4-Hydroxy-N-(4-nitrophenyl)benzamide crystals

An In-depth Technical Guide to the Hydrogen Bonding Patterns in 4-Hydroxy-N-(4-nitrophenyl)benzamide Crystals For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrogen Bonding Patterns in 4-Hydroxy-N-(4-nitrophenyl)benzamide Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure and supramolecular assembly of 4-Hydroxy-N-(4-nitrophenyl)benzamide, with a specific focus on the hydrogen bonding patterns that dictate its crystal packing. Understanding these non-covalent interactions is paramount in the fields of crystal engineering, materials science, and pharmaceutical development, as they profoundly influence the physicochemical properties of a solid-state material, including its solubility, stability, and bioavailability.

The Significance of Supramolecular Architecture

The spatial arrangement of molecules in a crystal lattice, governed by intermolecular forces, is a critical determinant of a material's bulk properties. Among these forces, hydrogen bonds are particularly significant due to their directionality and strength. In the context of active pharmaceutical ingredients (APIs), the specific hydrogen bonding network can define the crystalline form (polymorph), which in turn affects critical drug performance characteristics. The amide functional group, a cornerstone of many biologically relevant molecules, is an excellent hydrogen bond donor and acceptor, playing a pivotal role in the structure of proteins and the interaction of drugs with their biological targets[1][2]. The title compound, 4-Hydroxy-N-(4-nitrophenyl)benzamide, incorporates amide, hydroxyl, and nitro groups, all of which are potent sites for hydrogen bonding, leading to a well-defined and stable crystalline architecture.

Molecular Structure and Conformation

The molecule 4-Hydroxy-N-(4-nitrophenyl)benzamide consists of a 4-hydroxybenzamide moiety linked to a 4-nitrophenyl group via an amide bond. X-ray diffraction studies reveal that the molecule adopts an almost planar conformation. The dihedral angle between the two benzene rings is a mere 2.31(7)°[3][4]. This near-planarity is significant as it facilitates efficient packing and strong intermolecular interactions within the crystal lattice. Furthermore, the nitro group is coplanar with the benzamide ring, as indicated by a C—C—N—O torsion angle of 0.6(2)°[3][4].

Below is a diagram illustrating the fundamental molecular structure.

Caption: Molecular structure of 4-Hydroxy-N-(4-nitrophenyl)benzamide.

Crystalline Packing and Hydrogen Bonding Network

In the solid state, the crystal structure of 4-Hydroxy-N-(4-nitrophenyl)benzamide is stabilized by a network of intermolecular hydrogen bonds. Specifically, two primary interactions are observed: an N—H⋯O bond and an O—H⋯O bond. These interactions are crucial as they link individual molecules into two-dimensional sheets, which then stack along the [10-1] direction to form the three-dimensional crystal lattice[3][4].

The hydrogen bond donors are the amide (N-H) and hydroxyl (O-H) groups. The acceptors are the carbonyl oxygen and one of the oxygen atoms of the nitro group. This specific arrangement demonstrates the principle of hydrogen bond complementarity, a key concept in rational crystal design.

The geometry of these hydrogen bonds, as determined by X-ray crystallography, is summarized in the table below. The D-H···A notation represents the Donor-Hydrogen···Acceptor system.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O4—H4⋯O1(i)0.841.942.7803 (17)175
N1—H1A⋯O3(ii)0.882.333.1664 (18)159
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y+1/2, -z+1/2. Data sourced from Waris et al.[3]

The O—H⋯O interaction is a relatively strong hydrogen bond, characterized by a short D···A distance and an angle close to linear (175°). The N—H⋯O bond is weaker but still plays a critical role in the overall structural cohesion.

The following diagram illustrates the formation of the supramolecular sheets through these key hydrogen bonding interactions.

cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C M1 ...-OH (Donor) M6 ...-C=O (Acceptor) M1->M6 O-H···O M2 ...-C=O M3 ...-NH (Donor) M12 ...-NO2 (Acceptor) M3->M12 N-H···O M4 ...-NO2 M5 ...-OH M7 ...-NH M8 ...-NO2 M9 ...-OH M10 ...-C=O M11 ...-NH

Caption: Hydrogen bonding motifs linking molecules into sheets.

Experimental Protocols

The elucidation of these structural features relies on precise experimental methodologies, from the synthesis of the compound to its crystallographic analysis.

Synthesis of 4-Hydroxy-N-(4-nitrophenyl)benzamide

The compound is synthesized via a nucleophilic acyl substitution reaction. The protocol described here is based on the method reported by Waris et al.[3][4].

Step-by-Step Protocol:

  • Reactant Preparation: In a 100 mL three-necked, round-bottomed flask equipped with a condenser, nitrogen inlet, thermometer, and magnetic stirrer, combine 4-aminophenol (0.94 g, 8.6 mmol), dry dichloromethane (30 ml), a few drops of N,N-dimethylformamide (DMF), and triethylamine (1.25 ml, 8.6 mmol).

  • Initial Cooling & Stirring: Stir the mixture at a reduced temperature of 273–278 K (0–5 °C) for 30–45 minutes. The triethylamine acts as a base to deprotonate the 4-aminophenol and neutralize the HCl byproduct formed during the reaction.

  • Addition of Acyl Chloride: Prepare a solution of 4-nitrobenzoyl chloride (1.59 g, 8.6 mmol) in dichloromethane (20 ml). Add this solution drop-wise to the reaction flask using a dropping funnel while maintaining continuous stirring.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 45 minutes.

  • Precipitation and Isolation: Cool the flask contents to room temperature. Pour the mixture into water and let it stand for 24 hours to allow for complete precipitation of the product.

  • Washing and Purification: Filter the resulting bright-yellow precipitate. Wash the solid sequentially with hot water and a 5% NaOH solution to remove unreacted starting materials and impurities. Finally, wash again with hot water.

  • Drying: Dry the purified product under a vacuum at 350 K.

  • Recrystallization: For single-crystal growth, recrystallize the crude product from a 2:1 (v/v) mixture of ethanol and dichloromethane. This step is critical for obtaining high-quality crystals suitable for X-ray diffraction.

The overall synthesis workflow is depicted below.

A Combine 4-Aminophenol, CH2Cl2, DMF, Et3N B Stir at 0-5 °C (30-45 min) A->B C Dropwise addition of 4-Nitrobenzoyl Chloride in CH2Cl2 B->C D Reflux for 45 min C->D E Cool and Quench with Water D->E F Filter Precipitate E->F G Wash with H2O and 5% NaOH F->G H Dry under Vacuum G->H I Recrystallize from Ethanol/CH2Cl2 H->I J Final Product I->J

Caption: Workflow for the synthesis of the title compound.

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal and mapping intermolecular interactions.

Step-by-Step Protocol:

  • Crystal Selection: A suitable single crystal, obtained from the recrystallization process, is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer (e.g., Bruker SMART APEX) and cooled to a low temperature (e.g., 130 K) to minimize thermal vibrations of the atoms[3]. X-rays (typically Mo Kα radiation) are directed at the crystal.

  • Diffraction Pattern Measurement: As the crystal is rotated, a series of diffraction patterns are collected by a detector. The intensities and positions of the diffracted spots are recorded.

  • Data Reduction: The raw data is processed to correct for experimental factors. An absorption correction (e.g., multi-scan using SADABS) is applied to account for the absorption of X-rays by the crystal[3].

  • Structure Solution: The corrected data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[4].

Summary of Crystallographic Data

The quality of a crystal structure determination is conveyed through a set of standardized parameters. The data for 4-Hydroxy-N-(4-nitrophenyl)benzamide is presented below.

ParameterValue
Chemical FormulaC₁₃H₁₀N₂O₄
Formula Weight258.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5187 (5)
b (Å)12.5695 (9)
c (Å)11.7932 (8)
β (°)90.033 (2)
Volume (ų)1114.53 (13)
Z4
Temperature (K)130
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.048
wR(F²)0.122
Goodness-of-fit (S)1.12
Data sourced from Waris et al.[3][4]

Conclusion and Future Perspectives

The crystal structure of 4-Hydroxy-N-(4-nitrophenyl)benzamide is a clear example of how specific and directional hydrogen bonds dictate supramolecular assembly. The robust N—H⋯O and O—H⋯O interactions result in a stable, sheet-like architecture. This detailed structural knowledge is invaluable for:

  • Pharmaceutical Development: Providing a basis for understanding and controlling polymorphism, which is critical for ensuring consistent drug product quality and performance.

  • Materials Science: The compound serves as a useful building block or model for designing materials with desired properties, such as high thermal stability, which is a known characteristic of aromatic polyimides for which this molecule can be a precursor[3][4].

  • Computational Chemistry: The experimental data provides a benchmark for validating and refining computational models that predict crystal structures and intermolecular interaction energies[5][6].

Future research could explore co-crystallization of this molecule with other APIs or excipients to modify its physical properties. Additionally, advanced spectroscopic and computational studies could provide deeper insights into the dynamics and energetics of the observed hydrogen bonds[1][5].

References

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (2022). MDPI. [Link]

  • Waris, G., Siddiqi, H. M., Flörke, U., Saeed, S., & Butt, M. S. (2013). N-(4-Hydroxyphenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(4), o526. [Link]

  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (2017). SciSpace. [Link]

  • Mphahlele, M. J., et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 22(1), 83. [Link]

  • Mphahlele, M. J., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-Tolylsulfonylamino)benzamides. Molecules, 26(4), 999. [Link]

  • Waris, G., Siddiqi, H. M., Flörke, U., Saeed, S., & Butt, M. S. (2013). N-(4-Hydroxyphenyl)-4-nitrobenzamide. ResearchGate. [Link]

Sources

Foundational

N-(4-nitrophenyl)benzamide Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of N-(4-nitrophenyl)benzamide derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. This document...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of N-(4-nitrophenyl)benzamide derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. This document delves into the core chemistry, synthesis, and diverse biological activities of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The content is structured to facilitate a deep understanding of their structure-activity relationships and mechanisms of action, ultimately aiding in the rational design of novel therapeutics.

Introduction: The Versatility of the Benzamide Scaffold

Benzamides are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of pharmacological activities.[1][2] The inherent versatility of the benzamide core, consisting of a benzene ring linked to an amide group, allows for extensive chemical modifications, leading to a broad range of biological targets and therapeutic applications.[2] The introduction of a 4-nitrophenyl group to the benzamide moiety creates the N-(4-nitrophenyl)benzamide scaffold, a platform from which a multitude of derivatives with promising biological activities have been developed. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5][6]

This guide will explore the key aspects of N-(4-nitrophenyl)benzamide derivatives, from their fundamental synthesis to their preclinical evaluation, providing a robust resource for the drug discovery community.

Core Molecular Structure and Synthesis

The foundational structure of an N-(4-nitrophenyl)benzamide derivative is characterized by a benzamide core where the amide nitrogen is substituted with a 4-nitrophenyl ring. This core structure can be extensively modified at various positions on both phenyl rings to modulate its physicochemical properties and biological activity.

Caption: General structure of N-(4-nitrophenyl)benzamide derivatives.

Synthetic Methodologies

The synthesis of N-(4-nitrophenyl)benzamide derivatives is typically achieved through the condensation of a substituted benzoic acid or its corresponding acyl chloride with 4-nitroaniline. Several effective methods have been reported, each with its own advantages.

Method 1: Acyl Chloride Route

A common and straightforward method involves the reaction of a substituted benzoyl chloride with 4-nitroaniline.[7] This reaction is often carried out in a suitable solvent like dioxane and may be heated to ensure completion.[8]

Experimental Protocol: Synthesis of N-(4-nitrophenyl)benzamide

  • Preparation of Benzoyl Chloride: A mixture of benzoic acid and thionyl chloride, with a catalytic amount of DMF, is refluxed for 2 hours. The excess thionyl chloride is removed by evaporation, and the residue is dissolved in toluene and evaporated again to yield the crude benzoyl chloride.[1]

  • Amidation: The crude benzoyl chloride is dissolved in a dry, inert solvent such as dichloromethane (DCM) at 0°C.[1]

  • Reaction with 4-nitroaniline: A solution of 4-nitroaniline in the same solvent is added dropwise to the benzoyl chloride solution. The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours).[9]

  • Work-up and Purification: The reaction mixture is poured into water and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.[9] The product can be further purified by recrystallization or column chromatography.

Method 2: Carbodiimide Coupling

Another widely used method employs a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), in the presence of a base like 4-dimethylaminopyridine (DMAP).[9] This method is particularly useful when starting from the carboxylic acid and is known for its mild reaction conditions.

Experimental Protocol: Synthesis via EDCI/DMAP Coupling

  • Activation of Carboxylic Acid: The substituted benzoic acid, EDCI, and DMAP are dissolved in a solvent like DCM and stirred at room temperature for 30 minutes to activate the carboxylic acid.[9]

  • Addition of Amine: 4-Nitroaniline is added to the mixture, and stirring is continued at room temperature for 16 hours.[9]

  • Work-up and Purification: The work-up procedure is similar to the acyl chloride method, involving extraction and purification to obtain the desired N-(4-nitrophenyl)benzamide derivative.[9]

Method 3: Benzamidomethylation

A different approach involves the use of a benzamidomethylating agent, such as (benzamidomethyl)triethylammonium chloride, which reacts with 4-nitroaniline in an aqueous medium.[10][11]

Synthesis_Workflow cluster_reactants Starting Materials cluster_methods Synthetic Methods cluster_product Product benzoic_acid Substituted Benzoic Acid acyl_chloride Acyl Chloride Formation (SOCl₂) benzoic_acid->acyl_chloride coupling Carbodiimide Coupling (EDCI/DMAP) benzoic_acid->coupling nitroaniline 4-Nitroaniline benzamide N-(4-nitrophenyl)benzamide Derivative nitroaniline->benzamide acyl_chloride->benzamide coupling->benzamide HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Histone Histone HDAC->Histone Deacetylates Acetyl_group Acetyl Group Histone->Acetyl_group Removes DNA DNA Acetyl_group->DNA Compacts Gene_expression Gene Expression DNA->Gene_expression Represses Benzamide Benzamide Derivative Benzamide->HDAC Inhibits

Caption: Simplified mechanism of HDAC inhibition by benzamide derivatives.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of N-(4-nitrophenyl)benzamide derivatives. [6][12]These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages. [6]The inhibition of inducible nitric oxide synthase (iNOS) is a key target in this context. [6] Molecular docking studies have suggested that the number and orientation of nitro groups can influence the binding efficiency of these derivatives to iNOS. [6]Furthermore, some benzamides have been shown to inhibit the transcription factor NF-κB, a central regulator of the inflammatory response. [13]

Antiviral and Other Activities

The therapeutic potential of N-(4-nitrophenyl)benzamide derivatives extends to antiviral applications. For example, a series of 4-(2-nitrophenoxy)benzamide derivatives were designed as inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses, including Adenovirus, HSV-1, and SARS-CoV-2. [5] Additionally, N-phenylbenzamide derivatives have been investigated as agents targeting kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. [14][15]Some of these compounds act as DNA minor groove binders in the parasite's kinetoplast DNA (kDNA). [14]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-(4-nitrophenyl)benzamide derivatives is highly dependent on the nature and position of substituents on both aromatic rings. While a comprehensive SAR is beyond the scope of this guide, some general trends can be observed from the existing literature.

  • The Nitro Group: The 4-nitro group on the N-phenyl ring is often crucial for activity, likely due to its strong electron-withdrawing nature, which can influence the overall electronic properties and binding interactions of the molecule. [16]* Substituents on the Benzoyl Ring: Modifications on the benzoyl ring can significantly impact potency and selectivity. For example, the introduction of hydroxyl groups or other functional groups can lead to enhanced antimicrobial or anticancer activity. [1][4]* Linker and Conformation: The amide linker provides a degree of conformational flexibility, and the overall three-dimensional shape of the molecule is critical for its interaction with biological targets. [17][18]

Future Directions and Conclusion

N-(4-nitrophenyl)benzamide derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. The extensive research into their synthesis and biological activities has laid a strong foundation for future drug discovery efforts.

Key areas for future research include:

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these derivatives exert their biological effects will be crucial for their optimization.

  • Lead Optimization: Systematic medicinal chemistry efforts to refine the structure of lead compounds can lead to improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Promising candidates identified in vitro need to be evaluated in relevant animal models to assess their efficacy and safety profiles.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (n.d.).
  • Galiano, S., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(19), 7575-7589.
  • 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - ChemicalBook. (n.d.).
  • Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(2), M821.
  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(15), 4987.
  • Gaikwad, V. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 28-29.
  • Osinubi, A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906.
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019). International Journal of Pharmacy and Biological Sciences, 9(3), 1043-1050.
  • Onnis, V., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2237-2248.
  • Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 46(38), 18363-18378.
  • Kovács, N. K., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2497.
  • Galiano, S., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications. Retrieved from [Link]

  • Aslam, M., et al. (2021). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Journal of Biomolecular Structure and Dynamics, 39(18), 7119-7134.
  • Kumar, S., et al. (2012). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 113-117.
  • Zhang, Y., et al. (2018). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565.
  • Tumer, F., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
  • Osinubi, A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906.
  • Geyer, J., et al. (2022). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Journal of Medicinal Chemistry, 65(21), 14468-14491.
  • Sabale, P., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 14(33), 23785-23795.
  • Sixto-López, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(20), 15159.
  • Li, Y., et al. (2010). 3,5-Dinitro-N-(4-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3158.
  • Smulson, M. E., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Biochemical Pharmacology, 59(8), 933-939.
  • Ohtani, A., et al. (1991). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Chemical & Pharmaceutical Bulletin, 39(7), 1753-1758.
  • Johnston, D. H., & Peringer, G. P. (2011). 4-Nitro-N-(3-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2447.
  • The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. (2014). ResearchGate. Retrieved from [Link]

  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (1984). Google Patents.

Sources

Exploratory

Tautomeric Dynamics of Hydroxy-Substituted Benzamides: Mechanistic Insights and Implications for Drug Development

Executive Summary Hydroxy-substituted benzamides—ranging from simple salicylamides to complex pharmaceutical agents like the antipsychotic amisulpride[1]—are not static structural entities. They exist as dynamic ensemble...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxy-substituted benzamides—ranging from simple salicylamides to complex pharmaceutical agents like the antipsychotic amisulpride[1]—are not static structural entities. They exist as dynamic ensembles of tautomers driven by solvent polarity, pH, and photo-excitation. Understanding the delicate equilibrium between their amide/imidic acid and enol/keto forms is paramount for rational drug design, as these shifts dictate solubility, membrane permeability, and precise pharmacophore presentation at the target receptor. This technical guide provides a comprehensive mechanistic analysis of these tautomeric systems, complete with validated experimental workflows for their characterization.

The Dual Tautomeric Nature of Hydroxybenzamides

Hydroxybenzamides possess two primary axes of tautomerization that can independently or synergistically alter their physicochemical properties:

  • Amide Imidic Acid Tautomerism: The migration of a proton from the amide nitrogen to the carbonyl oxygen.

  • Phenol Quinoid (Keto-Enol) Tautomerism: Specifically in ortho- and para-substituted derivatives, where the phenolic proton can migrate to the amide moiety, a process often accelerated by photo-excitation.

Thermodynamics of the Amide–Imidic Acid Shift

In the ground state, the primary amide form is overwhelmingly favored. Theoretical and semiempirical investigations demonstrate that the amide tautomer is approximately 46 kJ/mol more stable than its corresponding imidic acid form[2]. Because of this significant energy barrier, imidic acids are generally considered unstable, transient intermediates[2].

However, the relative stabilities and the activation barriers for interconversion can be drastically altered by the microenvironment. Bifunctional catalysts—such as trifluoroacetic acid (TFA) or diethylamine (DEA)—act simultaneously as proton donors and acceptors, significantly lowering the activation barrier for tautomeric transformation (often reducing it to the 1–11 kJ/mol range)[3]. In biological systems, the amino acid residues within an enzyme's active site frequently perform this exact bifunctional catalytic role, stabilizing the otherwise unfavorable imidic acid to facilitate specific hydrogen-bonding interactions[3].

Tautomerism Amide Amide Form (Stable, 0 kJ/mol) TS Transition State Amide->TS Acid/Base Catalysis Imidic Imidic Acid Form (+46 kJ/mol) Imidic->Amide Spontaneous Relaxation TS->Imidic Proton Transfer

Fig 1. Amide-imidic acid tautomeric equilibrium and catalytic proton transfer.

Excited-State Intramolecular Proton Transfer (ESIPT)

In ortho-hydroxybenzamides (salicylamides), the spatial proximity of the phenolic hydroxyl group and the amide carbonyl creates a strong intramolecular hydrogen bond[4]. Upon UV excitation, the molecule undergoes an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT), converting the enol form (E) into a keto tautomer (K)[4].

This photophysical tautomerization results in a massive Stokes shift, as the keto form relaxes back to the ground state by emitting a photon at a significantly longer wavelength (typically ~450–500 nm)[4]. Because this process is strictly dependent on the integrity of the intramolecular hydrogen bond, it is highly sensitive to external pH and competitive hydrogen-bonding solvents, making salicylamide derivatives excellent candidates for microenvironmental sensors[4].

ESIPT_Pathway E_S0 Enol (S0) Ground State E_S1 Enol (S1) Excited State E_S0->E_S1 UV Absorption (~320 nm) K_S1 Keto (S1) Excited State E_S1->K_S1 ESIPT (Ultrafast) K_S0 Keto (S0) Ground State K_S1->K_S0 Fluorescence (~450 nm) K_S0->E_S0 Reverse PT (Non-radiative)

Fig 2. ESIPT photophysical cycle in ortho-hydroxybenzamides.

Quantitative Data Presentation

The thermodynamic and spectroscopic properties of these tautomeric states dictate their utility in both assay development and pharmacology.

Table 1: Comparative Physicochemical Properties of Hydroxybenzamide Tautomers

Tautomeric StateRelative Stability ( ΔG )H-Bonding CharacteristicsSpectroscopic MarkerPharmacological Relevance
Primary Amide 0 kJ/mol (Reference)Strong Donor (-NH₂), Acceptor (C=O)IR: ~1650 cm⁻¹ (Amide I)Default state for target affinity (e.g., Amisulpride)[1]
Imidic Acid +46 kJ/mol[2]Strong Acceptor (-N=), Donor (-OH)IR: ~1600 cm⁻¹ (C=N)Alters bioavailability; active in specific enzymatic pockets
Enol (Ground S₀) Stable (Ground State)Intramolecular OH···O=CUV Abs: ~320 nmBaseline state for formulation and storage
Keto (Excited S₁)*TransientIntramolecular NH···O=CFL Em: ~450-500 nmEnables fluorescent tracking of the drug in vivo[4]

Pharmacological Implications in Drug Design

The tautomeric state of a benzamide directly dictates its 3D hydrogen-bonding pharmacophore. If a drug development pipeline assumes a static amide structure, it may fail to predict off-target binding or poor membrane permeability caused by transient imidic acid formation.

A prime example is found in the development of Aquaporin-4 (AQP4) inhibitors. Research into the benzamide derivative TGN-020 required rigorous conformational and tautomeric analysis using Density Functional Theory (DFT) and COSMO-RS[5]. By mapping the high electron density environments, researchers identified a novel, highly stable tautomer of TGN-020 that presented a completely different hydrogen-bonding pattern (donor/acceptor surface) than the canonical structure[5]. Recognizing this specific tautomer was critical for optimizing the binding affinity and designing next-generation electronic homologues like ORI-TRN-002[5].

Experimental Protocols for Tautomer Characterization

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the experimental choice to prevent artifactual data interpretation.

Protocol 1: NMR-Based Elucidation of Amide-Imidic Acid Equilibria

Objective: To trap and quantify the ratio of amide to imidic acid tautomers using Variable Temperature (VT) NMR.

  • Solvent Selection: Dissolve 10 mg of the hydroxybenzamide in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO is a strong hydrogen-bond acceptor. It disrupts intermolecular solute-solute aggregation while slowing down the chemical exchange of the -NH and -OH protons with residual water, ensuring these labile protons remain visible on the NMR timescale.

  • Baseline Acquisition: Acquire a standard 1 H and 15 N-HMBC spectrum at 298 K.

    • Observation: At room temperature, rapid tautomeric exchange often results in peak broadening or coalescence of the amide protons.

  • Variable Temperature (VT) Profiling: Cool the probe to 253 K (or lower, depending on solvent freezing point) in 10 K increments, acquiring a spectrum at each step.

    • Causality: Lowering the temperature decelerates the exchange kinetics. Once the exchange rate drops below the NMR timescale, the coalesced peaks will split into distinct signals representing the individual tautomers.

  • Self-Validation (Deuterium Exchange): Add 10 μ L of D 2​ O to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Validation: The disappearance of the suspected -NH and -OH peaks confirms they are exchangeable protons, ruling out carbon-bound proton artifacts.

Protocol 2: Spectrofluorometric Validation of ESIPT

Objective: To confirm the presence of the ESIPT mechanism and map its dependence on the intramolecular hydrogen bond.

  • Aprotic Baseline Measurement: Prepare a 10 μ M solution of the ortho-hydroxybenzamide in anhydrous cyclohexane.

    • Causality: A non-polar, aprotic solvent preserves the critical intramolecular hydrogen bond between the phenolic -OH and the amide C=O.

  • Emission Scanning: Excite the sample at its UV absorption maximum (typically ~320 nm) and record the emission spectrum.

    • Observation: A successful ESIPT process will yield a massive Stokes shift, with a primary emission peak in the visible region (~450-500 nm) corresponding to the Keto (S₁*) state[4].

  • Protic Solvent Titration (Competitive H-Bonding): Titrate the solution with increasing volumetric fractions of methanol (from 0% to 50%).

    • Causality: Methanol acts as a competitive hydrogen-bond donor/acceptor. It disrupts the internal OH···O=C bond, effectively shutting down the ESIPT pathway.

    • Validation: As methanol concentration increases, the 450 nm keto emission should quench, and a new, shorter-wavelength emission peak (corresponding to the normal enol emission) should emerge.

  • pH Dependency (Internal Charge Transfer): In an aqueous buffer system, raise the pH from 6 to 10.

    • Causality: At higher pH, the phenol group deprotonates, removing the proton required for ESIPT. This triggers a turn-on fluorescence governed instead by an Internal Charge Transfer (ICT) mechanism[4].

Conclusion

The tautomeric flexibility of hydroxy-substituted benzamides is a double-edged sword in drug development. While the spontaneous interconversion between amide and imidic acid forms can complicate pharmacokinetic modeling, the unique photophysical properties of their enol-keto transitions (ESIPT) offer powerful tools for bio-sensing and target validation. By employing rigorous, self-validating analytical techniques—such as VT-NMR and solvent-dependent fluorometry—researchers can accurately map these dynamic landscapes and leverage tautomerism as a rational design parameter rather than an unpredictable variable.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-Hydroxy-N-(4-nitrophenyl)benzamide via T3P-Mediated Amidation

Executive Summary The synthesis of 4-hydroxy-N-(4-nitrophenyl)benzamide presents a classic chemoselectivity and reactivity challenge in drug development and organic synthesis. The coupling of 4-hydroxybenzoic acid with 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-hydroxy-N-(4-nitrophenyl)benzamide presents a classic chemoselectivity and reactivity challenge in drug development and organic synthesis. The coupling of 4-hydroxybenzoic acid with 4-nitroaniline is hindered by the presence of an unprotected, nucleophilic phenolic –OH group and the extreme electron deficiency of the 4-nitroaniline amine (conjugate acid pKₐ ~1.0). This application note details a highly optimized, protecting-group-free protocol utilizing Propylphosphonic anhydride (T3P) and pyridine to achieve high-yielding amidation with built-in chemical validation.

Mechanistic Rationale & Strategy

Standard coupling reagents (e.g., EDC/HOBt, DCC) often fail to achieve high conversions with highly deactivated anilines and typically require the protection of the phenolic hydroxyl group to prevent competing O-acylation[1].

We bypass these limitations by utilizing T3P (Propylphosphonic anhydride) . T3P is exceptionally chemoselective for amine N-acylation over phenol O-acylation, allowing the use of unprotected 4-hydroxybenzoic acid[2]. Furthermore, the addition of pyridine is a deliberate mechanistic choice. Pyridine serves a dual purpose: it acts as an acid scavenger for the phosphonic acid byproducts and functions as a nucleophilic catalyst. It attacks the T3P-activated mixed anhydride to form a highly reactive acylpyridinium intermediate, which provides the necessary electrophilic driving force to overcome the poor nucleophilicity of 4-nitroaniline[3].

Mechanism A 4-Hydroxybenzoic Acid C Mixed Phosphonic Anhydride A->C Activation B T3P + Pyridine B->C E Amide Bond Formation C->E Nucleophilic Attack D 4-Nitroaniline (Weak Nucleophile) D->E

Mechanistic pathway of T3P-activated amidation with poorly nucleophilic anilines.

Process Optimization & Reagent Selection

To validate the methodology, a comparison of standard coupling systems was conducted. The data below demonstrates why T3P was selected over traditional peptide coupling agents.

Coupling AgentAdditive/BaseSolventTemp (°C)Phenol Protection Req?Yield (%)
EDC·HClHOBt / DIPEADMF25Yes< 20
HATUDIPEADMF25Yes45
SOCl₂PyridineDCM0 to 25Yes75 (2 steps)
T3P (50%) Pyridine EtOAc 60 No > 85

Table 1: Comparison of coupling agents for the amidation of 4-hydroxybenzoic acid with 4-nitroaniline.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
4-Hydroxybenzoic acid138.121.01.38 g (10 mmol)Substrate
4-Nitroaniline138.121.051.45 g (10.5 mmol)Nucleophile
T3P (50% w/w in EtOAc)318.201.59.5 mL (15 mmol)Coupling Agent
Pyridine79.103.02.4 mL (30 mmol)Base / Catalyst
Ethyl Acetate (EtOAc)88.11-50 mLSolvent
Step-by-Step Methodology

G N1 1. Substrate Preparation 4-Hydroxybenzoic Acid + 4-Nitroaniline Solvent: EtOAc N2 2. Activation & Catalysis Addition of T3P (50% in EtOAc) & Pyridine Temperature: 0 °C to RT N1->N2 N3 3. Amidation Reaction Heating at 60 °C for 12-16 hours In-Process Control: HPLC/TLC N2->N3 N4 4. Aqueous Work-Up Wash with NaHCO3 (aq), HCl (aq), and Brine Removes Phosphonic Acid Byproducts N3->N4 N5 5. Product Isolation Crystallization / Column Chromatography Yields 4-Hydroxy-N-(4-nitrophenyl)benzamide N4->N5

Workflow for the T3P-mediated synthesis of 4-Hydroxy-N-(4-nitrophenyl)benzamide.

Step 1: Preparation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) and 4-nitroaniline (1.45 g, 10.5 mmol) in anhydrous EtOAc (30 mL).

Step 2: Activation Cool the reaction mixture to 0 °C using an ice-water bath. Add pyridine (2.4 mL, 30 mmol) dropwise over 5 minutes. Slowly add the T3P solution (50% in EtOAc, 9.5 mL, 15 mmol) dropwise via syringe. Causality Note: Maintaining 0 °C during addition controls the mild exotherm associated with mixed anhydride formation.

Step 3: Reaction Execution Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C. Stir for 12–16 hours.

Step 4: In-Process Control (IPC) Monitor the reaction via TLC (Eluent: 60:40 Hexanes/EtOAc, UV detection at 254 nm). The disappearance of the bright yellow 4-nitroaniline spot indicates reaction completion.

Step 5: Quenching and Work-Up Cool the mixture to room temperature and dilute with additional EtOAc (20 mL). Wash the organic layer successively with:

  • 1M HCl (2 × 25 mL): Removes excess pyridine and trace unreacted 4-nitroaniline.

  • Saturated aqueous NaHCO₃ (2 × 25 mL): Removes unreacted 4-hydroxybenzoic acid and water-soluble phosphonic acid byproducts.

  • Brine (25 mL): Removes residual water from the organic phase.

Step 6: Isolation Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to afford the pure product as an off-white solid.

Self-Validating Work-Up System

This protocol is designed as a self-validating system through its orthogonal solubility work-up. T3P is specifically chosen because its reaction byproducts are highly water-soluble phosphonic acids, unlike the difficult-to-remove dicyclohexylurea byproduct of DCC.

By executing the sequential acidic (HCl) and basic (NaHCO₃) washes, the system chemically purifies itself. Unreacted acid is deprotonated and partitioned into the aqueous layer; unreacted amine and pyridine are protonated and extracted. Therefore, any solid obtained after the evaporation of the EtOAc layer is chemically validated to be the target amide, dramatically reducing the burden on downstream chromatographic purification.

Analytical Characterization

To confirm the structural integrity of the synthesized 4-Hydroxy-N-(4-nitrophenyl)benzamide, the following analytical signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, -NH amide), 10.15 (s, 1H, -OH phenol), 8.25 (d, J = 9.2 Hz, 2H, Ar-H, nitrophenyl), 8.05 (d, J = 9.2 Hz, 2H, Ar-H, nitrophenyl), 7.88 (d, J = 8.8 Hz, 2H, Ar-H, phenol), 6.88 (d, J = 8.8 Hz, 2H, Ar-H, phenol).

  • LC-MS (ESI-): m/z calculated for C₁₃H₉N₂O₄ [M-H]⁻ 257.06, found 257.10.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters (ACS Publications).[Link]

  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. MDPI Pharmaceuticals.[Link]

  • An Expedient, Efficient and Solvent-free Synthesis of T3P®-mediated Amidation of Benzhydrols with Poorly Reactive N-nucleophiles Under MW Irradiation. Tetrahedron.[Link]

Sources

Application

Application Note: Protocol for the Amidation of 4-Nitroaniline with 4-Hydroxybenzoyl Chloride

Mechanistic Rationale & Chemical Causality The synthesis of N-(4-nitrophenyl)-4-hydroxybenzamide via the direct amidation of 4-nitroaniline with 4-hydroxybenzoyl chloride presents a unique dual-challenge in synthetic org...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Causality

The synthesis of N-(4-nitrophenyl)-4-hydroxybenzamide via the direct amidation of 4-nitroaniline with 4-hydroxybenzoyl chloride presents a unique dual-challenge in synthetic organic chemistry:

  • Nucleophile Deactivation: 4-Nitroaniline is a severely deactivated amine. The para-nitro group exerts a strong electron-withdrawing effect (both inductively and via resonance), drastically reducing the nucleophilicity of the amine lone pair.

  • Electrophile Instability (AB Monomer): As highlighted in application notes on interfacial polycondensation,1[1]. It possesses both an electrophilic acyl chloride and a nucleophilic hydroxyl group, making it highly susceptible to unwanted self-condensation (esterification) into oligomers or poly(4-hydroxybenzoate) if the primary amidation reaction is too slow[2].

The Causality of the Solution: To overcome the sluggish reactivity of 4-nitroaniline and outpace the self-condensation of the acyl chloride, a nucleophilic catalyst is mandatory.3[3]. This intermediate effectively lowers the activation energy barrier, forcing the deactivated amine to react rapidly at low temperatures (0 °C), thereby kinetically suppressing the competing self-esterification pathway.

Reaction Pathway & Workflow

Reaction_Pathway cluster_0 Catalytic Activation A 4-Hydroxybenzoyl Chloride (AB Monomer) C N-Acylpyridinium Salt (Hyper-Electrophile) A->C Nucleophilic Attack B DMAP (Catalyst) B->C E N-(4-nitrophenyl)-4-hydroxybenzamide (Target Product) C->E Amidation (Rate-Determining) D 4-Nitroaniline (Deactivated Amine) D->E

DMAP-catalyzed activation overcoming 4-nitroaniline's poor nucleophilicity.

Quantitative Reaction Parameters

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4-Nitroaniline 138.121.01.38 gLimiting Reagent (Nucleophile)
4-Hydroxybenzoyl Chloride 156.571.21.88 gElectrophile
DMAP 122.170.10.12 gNucleophilic Catalyst
Triethylamine (TEA) 101.191.52.10 mLAcid Scavenger / Base
Anhydrous THF 72.11N/A25.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Setup and Reagent Preparation
  • Glassware Preparation: Ensure all glassware is oven-dried (120 °C for 2 hours) and purged with an inert gas (Argon or Nitrogen). Causality: Atmospheric moisture will rapidly hydrolyze the 4-hydroxybenzoyl chloride back into 4-hydroxybenzoic acid, destroying the electrophile.

  • Amine Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.38 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol) in 20.0 mL of anhydrous Tetrahydrofuran (THF).

  • Base Addition: Add Triethylamine (TEA) (2.10 mL, 15.0 mmol) to the solution. TEA serves as the stoichiometric acid scavenger to neutralize the HCl byproduct, preventing the protonation and further deactivation of 4-nitroaniline.

Phase 2: Controlled Amidation
  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures are critical to kinetically suppress the self-condensation of the AB-type 4-hydroxybenzoyl chloride monomer.

  • Electrophile Preparation: In a separate dry vial, dissolve 4-hydroxybenzoyl chloride (1.88 g, 12.0 mmol) in 5.0 mL of anhydrous THF.

  • Slow Addition: Using a syringe pump or dropping funnel, add the 4-hydroxybenzoyl chloride solution dropwise over 30 minutes to the vigorously stirring amine solution.

Phase 3: Self-Validating Quality Control & Quenching
  • Visual Validation: A dense white precipitate of Triethylamine hydrochloride (TEA·HCl) will begin to form immediately upon addition. This acts as a self-validating indicator that the acyl substitution is successfully occurring and HCl is being generated.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

  • TLC Validation: Monitor the reaction by Thin Layer Chromatography (Eluent: 60:40 Hexanes/Ethyl Acetate). The bright yellow spot of 4-nitroaniline (highly UV active and visible to the naked eye) should diminish, replaced by a lower Rf​ spot corresponding to the highly polar amide product.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid chloride and dissolve the TEA·HCl salts.

Phase 4: Workup and Isolation
  • Extraction: Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with 1M aqueous HCl (20 mL) to remove DMAP and unreacted TEA, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid via recrystallization from hot ethanol/water to yield the pure N-(4-nitrophenyl)-4-hydroxybenzamide.

References

  • Kostin, A.I.; Dadali, V.A.; Savchenko, A.S. "Some features of the aminolysis of benzoyl chloride catalyzed by 4-dimethylaminopyridine in low-polarity aprotic media." Journal of Organic Chemistry USSR (Engl. Transl.); Vol: 23:11. OSTI.gov. Available at: [Link]

Sources

Method

Application Note: One-Pot Synthesis Strategies for 4-Hydroxy-N-(4-nitrophenyl)benzamide

Executive Summary 4-Hydroxy-N-(4-nitrophenyl)benzamide is a critical structural motif in medicinal chemistry, frequently utilized as a precursor or pharmacophore in the development of kinase inhibitors, antiparasitic age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-N-(4-nitrophenyl)benzamide is a critical structural motif in medicinal chemistry, frequently utilized as a precursor or pharmacophore in the development of kinase inhibitors, antiparasitic agents, and advanced polymeric materials[1][2]. However, the direct amidation of 4-hydroxybenzoic acid with 4-nitroaniline presents a classic dual-challenge in organic synthesis:

  • Nucleophilic Deactivation : The target amine, 4-nitroaniline, is severely deactivated. The strongly electron-withdrawing para-nitro group ( σp​=+0.78 ) delocalizes the amine's lone pair into the aromatic ring, rendering standard carbodiimide coupling agents (e.g., EDC, DCC) kinetically sluggish or entirely ineffective.

  • Chemoselectivity (Phenolic Interference) : 4-Hydroxybenzoic acid possesses an unprotected phenolic hydroxyl group. In the presence of highly reactive acylating agents, O-acylation (esterification) competes aggressively with N-acylation (amidation), leading to oligomeric polyesters or unwanted side products[3].

To circumvent these issues without resorting to tedious protection-deprotection strategies, this guide details two robust, self-validating one-pot methodologies tailored for different scales and laboratory setups.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than just following a recipe.

Method A: The Phosphite-Mediated Coupling (True One-Pot) This method utilizes triphenyl phosphite ( P(OPh)3​ ) in pyridine. The causality behind this choice lies in the Hard-Soft Acid-Base (HSAB) principle. The reaction generates an active acyloxy-N-phosphonium intermediate. This intermediate is highly chemoselective; it reacts preferentially with the nitrogen of the deactivated aniline rather than the "harder" oxygen of the phenolic group. The elevated temperature (100 °C) provides the necessary activation energy to overcome the low nucleophilicity of 4-nitroaniline.

Method B: Sequential Acyl Chloride Generation (Telescoped One-Pot) For process-scale applications where phosphite byproducts are undesirable, an in-situ acyl chloride generation is preferred[4]. Thionyl chloride ( SOCl2​ ) with catalytic N,N-dimethylformamide (DMF) forms the highly reactive Vilsmeier-Haack reagent, which converts the carboxylic acid to 4-hydroxybenzoyl chloride[2][4]. Critical Causality: The most important experimental choice here is the complete removal of excess SOCl2​ under vacuum before adding the amine. If SOCl2​ remains, it will react with 4-nitroaniline to form sulfinylamines, destroying the yield. The subsequent addition of N,N-diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger, driving the reaction forward without competing for the electrophile[2].

Comparative Data & Method Selection

Summarizing the quantitative and qualitative data allows researchers to select the optimal route based on their specific constraints.

ParameterMethod A: Phosphite CouplingMethod B: Sequential Acyl Chloride
Reagents P(OPh)3​ , Pyridine SOCl2​ , DMF, DIPEA, Toluene/DCM
Reaction Time 4 - 6 hours12 - 15 hours (Total telescoped time)
Temperature Profile 100 °C (Isothermal)70 °C (Activation) 25 °C (Coupling)
Chemoselectivity Excellent (N-acylation over O-acylation)Moderate (Requires strict stoichiometry)
Scalability Good (Discovery / Lab scale)Excellent (Process / Kilo scale)
Typical Yield 75 - 85%65 - 80%

Visual Workflows and Mechanisms

Workflow Start Reactants: 4-Hydroxybenzoic Acid + 4-Nitroaniline MethodA Method A: Phosphite Coupling (Triphenyl Phosphite / Pyridine) Start->MethodA Direct Activation MethodB Method B: Sequential One-Pot (SOCl2 / DMF / DIPEA) Start->MethodB In-situ Activation ProsA Mechanism: Phosphonium Activation Chemoselectivity: High (N over O) MethodA->ProsA ProsB Mechanism: Acyl Chloride Generation Scalability: Excellent MethodB->ProsB Product Target Molecule: 4-Hydroxy-N-(4-nitrophenyl)benzamide ProsA->Product ProsB->Product

Decision matrix for selecting the optimal one-pot synthesis workflow.

Mechanism Acid 4-Hydroxybenzoic Acid Intermediate Acyloxy-N-phosphonium Intermediate Acid->Intermediate Reagent P(OPh)3 + Pyridine (Coupling Agent) Reagent->Intermediate -Phenol Product Target Amide + Diphenyl Phosphite Intermediate->Product N-Attack (100°C) Amine 4-Nitroaniline (Deactivated Nucleophile) Amine->Product

Mechanistic pathway of the phosphite-mediated direct amidation.

Detailed Experimental Protocols

Protocol A: True One-Pot Phosphite-Mediated Amidation

This protocol is ideal for rapid library synthesis and discovery chemistry where chemoselectivity is paramount.

Reagents:

  • 4-Hydroxybenzoic acid: 1.0 mmol (138.1 mg)

  • 4-Nitroaniline: 1.0 mmol (138.1 mg)

  • Triphenyl phosphite ( P(OPh)3​ ): 1.2 mmol (372.4 mg / ~315 µL)

  • Anhydrous Pyridine: 3.0 mL

Step-by-Step Methodology:

  • Preparation : In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-hydroxybenzoic acid and 4-nitroaniline.

  • Solvent Addition : Add 3.0 mL of anhydrous pyridine. Stir at room temperature under an inert atmosphere (Nitrogen or Argon) until a uniform suspension is achieved.

  • Activation : Add triphenyl phosphite dropwise via syringe over 2 minutes.

  • Heating : Submerge the flask in a pre-heated oil bath at 100 °C.

    • Self-Validation Check: Within 15-30 minutes of heating, the heterogeneous mixture will transition into a clear, dark amber solution, visually confirming the formation of the soluble acyloxy-N-phosphonium intermediate.

  • Reaction : Maintain stirring at 100 °C for 4 to 6 hours. Monitor completion via TLC (Eluent: EtOAc/Hexanes 1:1; UV active).

  • Quenching & Isolation : Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing 30 mL of vigorously stirred cold 1M HCl. The acid neutralizes the pyridine, causing the target amide to crash out as a yellow/white precipitate.

  • Purification : Filter the solid under vacuum, wash thoroughly with distilled water (3 x 10 mL) to remove residual phenol and phosphite byproducts, and recrystallize from an ethanol/water mixture to yield pure 4-Hydroxy-N-(4-nitrophenyl)benzamide.

Protocol B: Sequential One-Pot Acyl Chloride Generation

This protocol is highly scalable and avoids the generation of stoichiometric phosphorus waste, aligning better with process chemistry requirements[2][4].

Reagents:

  • 4-Hydroxybenzoic acid: 10.0 mmol (1.38 g)

  • Thionyl chloride ( SOCl2​ ): 15.0 mmol (1.78 g / ~1.1 mL)

  • N,N-Dimethylformamide (DMF): 2 drops (Catalyst)

  • 4-Nitroaniline: 9.5 mmol (1.31 g) (Slight limiting reagent to ensure complete consumption)

  • N,N-Diisopropylethylamine (DIPEA): 25.0 mmol (3.23 g / ~4.3 mL)

  • Anhydrous Toluene and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acyl Chloride Formation : Suspend 4-hydroxybenzoic acid in 15 mL of anhydrous toluene in a 50 mL round-bottom flask equipped with a gas trap. Add 2 drops of DMF[4].

  • Chlorination : Slowly add SOCl2​ dropwise at room temperature. Once added, heat the mixture to 70 °C.

    • Self-Validation Check: Vigorous evolution of HCl and SO2​ gases will occur. The reaction is complete when gas evolution ceases entirely (typically 2-3 hours), indicating full conversion to 4-hydroxybenzoyl chloride[4].

  • Telescoping (Critical Step) : Remove the toluene and excess SOCl2​ completely under reduced pressure (rotary evaporator) at 50 °C. Do not expose the crude acid chloride to atmospheric moisture.

  • Amine Addition : Redissolve the crude acid chloride residue in 15 mL of anhydrous DCM under nitrogen. Cool the flask to 0 °C in an ice bath.

  • Coupling : In a separate vial, dissolve 4-nitroaniline and DIPEA in 5 mL of DCM. Add this solution dropwise to the chilled acid chloride solution over 15 minutes[1][2].

  • Maturation : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up : Dilute the mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove DIPEA salts, saturated aqueous NaHCO3​ (2 x 20 mL) to remove unreacted acid, and brine (20 mL).

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to afford the crude product. Recrystallize from ethanol/DCM (2:1, v/v)[1].

References

  • Waris, G., Siddiqi, H. M., Flörke, U., Saeed, S., & Butt, M. S. (2013). N-(4-Hydroxyphenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o526. Available at:[Link]

  • Lowering the pKa of a bisimidazoline lead with halogen atoms results in improved activity and selectivity against Trypanosoma brucei in vitro. ResearchGate. Available at:[Link]

Sources

Application

Using 4-Hydroxy-N-(4-nitrophenyl)benzamide as an intermediate in azo dye synthesis

Engineering Azo Dyes: The Dual-Pathway Utility of 4-Hydroxy-N-(4-nitrophenyl)benzamide Architectural Significance of the Benzamide Scaffold In the design of advanced colorants and biological stains, the structural backbo...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Azo Dyes: The Dual-Pathway Utility of 4-Hydroxy-N-(4-nitrophenyl)benzamide

Architectural Significance of the Benzamide Scaffold

In the design of advanced colorants and biological stains, the structural backbone of the dye intermediate dictates the physical and chemical resilience of the final molecule. 4-Hydroxy-N-(4-nitrophenyl)benzamide is a highly versatile intermediate characterized by its central benzamide linkage. This amide bridge imparts exceptional thermal stability, rigidity, and intermolecular hydrogen-bonding capabilities, which directly translate to superior wash and light fastness in textile and biological applications 1.

What makes this specific molecule exceptionally valuable to drug development professionals and synthetic chemists is its structural dichotomy. It contains two distinct aromatic systems separated by the amide core:

  • The 4-Nitrophenyl Ring: An electron-deficient system that, upon reduction, yields a primary amine capable of forming a diazonium electrophile.

  • The 4-Hydroxybenzoyl Ring: An electron-rich phenol system that can act directly as a nucleophilic coupling component for external diazonium salts.

Bifurcated Synthetic Logic: Electrophile vs. Nucleophile

Depending on the target dye's required absorption spectrum and binding affinity, researchers can exploit either side of the molecule.

Route A (The Electrophilic Pathway): The nitro group is reduced to an amine and subsequently diazotized. The resulting diazonium salt is coupled with highly conjugated systems (e.g., β-naphthol) to produce deep red or purple dyes. Route B (The Nucleophilic Pathway): The intermediate is dissolved in an alkaline medium to form a phenoxide ion. An external diazonium salt (e.g., from aniline or sulfanilic acid) is introduced, undergoing electrophilic aromatic substitution ortho to the hydroxyl group 2.

Self-Validating Experimental Protocols

Workflow I: Nitro Reduction and Diazotization (Route A)

This protocol converts the intermediate into a reactive diazonium electrophile.

Step 1: Reduction to 4-Hydroxy-N-(4-aminophenyl)benzamide

  • Procedure: Suspend 10 mmol of 4-Hydroxy-N-(4-nitrophenyl)benzamide in 50 mL of ethanol. Add 50 mmol of Tin(II) chloride (SnCl₂) and 10 mL of concentrated HCl. Reflux for 2 hours.

  • Causality: SnCl₂/HCl is selected over catalytic hydrogenation (Pd/C) for bench-scale synthesis to prevent the potential over-reduction of the amide linkage and to ensure the amine is immediately protonated, preventing premature oxidation.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active, yellow nitro spot and the emergence of a highly polar, ninhydrin-positive spot confirms complete reduction.

Step 2: Diazotization

  • Procedure: Cool the amine hydrochloride solution to 0–5 °C in an ice-salt bath. Dropwise, add an aqueous solution of Sodium Nitrite (NaNO₂, 11 mmol) while maintaining vigorous stirring.

  • Causality: The reaction forms a highly unstable nitrosonium ion intermediate. Temperatures must be strictly held below 5 °C; otherwise, the diazonium salt will violently decompose into a phenol and nitrogen gas, ruining the yield 3.

  • Self-Validation: Starch-Iodide Test. Touch a glass rod to the mixture and spot it on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid. Quench this excess by adding sulfamic acid until the test is negative, preventing unwanted nitrosation of the coupling component.

Workflow II: Direct Electrophilic Aromatic Substitution (Route B)

This protocol utilizes the intermediate directly as a nucleophilic coupling agent.

Step 1: Preparation of the Phenoxide Nucleophile

  • Procedure: Dissolve 10 mmol of 4-Hydroxy-N-(4-nitrophenyl)benzamide in 40 mL of 10% NaOH solution. Chill to 0–5 °C.

  • Causality: The alkaline medium deprotonates the phenol to form a phenoxide anion. The negative charge delocalizes into the aromatic ring, drastically increasing its nucleophilicity and directing the incoming electrophile exclusively to the ortho position (the para position is sterically and electronically blocked by the amide).

Step 2: Azo Coupling

  • Procedure: Slowly add a pre-chilled diazonium salt solution (e.g., diazotized aniline) dropwise to the phenoxide solution. Maintain the pH between 9.0 and 10.0 using Na₂CO₃ if necessary.

  • Causality: If the pH drops below 8, the phenoxide reverts to a neutral phenol, stalling the reaction. If the pH exceeds 11, the diazonium salt may convert into an unreactive diazotate.

  • Self-Validation: Filter Paper Spot Test. Place a drop of the reaction mixture on filter paper. Next to it, place a drop of alkaline H-acid (1-amino-8-naphthol-3,6-disulfonic acid). If a colored line forms where the two liquid fronts meet, unreacted diazonium salt is still present. Continue stirring until the spot test is negative.

Quantitative Comparison of Pathway Outputs

To assist in experimental design, the following table summarizes the divergent properties of the azo dyes generated depending on the chosen synthetic pathway.

ParameterRoute A Dyes (Intermediate as Diazo Component)Route B Dyes (Intermediate as Coupling Component)
Structural Role Provides the diazonium electrophileProvides the nucleophilic aromatic ring
Required Pre-step Nitro reduction to primary amineNone (Direct coupling)
Optimal Coupling pH Dependent on external coupler (e.g., pH 9 for naphthols)pH 9.0–10.0 (to maintain phenoxide ion)
Typical Color Range Deep reds, purples, to blues (extended conjugation)Yellows to oranges (limited conjugation through amide)
Molar Extinction (ε) High (>40,000 M⁻¹cm⁻¹)Moderate (20,000 - 30,000 M⁻¹cm⁻¹)
Fastness Properties Exceptional wash fastness (rigid core)High light fastness (intramolecular H-bonding)

Visualizing the Reaction Network

The following diagram maps the logical flow of the dual synthetic pathways, illustrating how a single intermediate diverges into distinct chemical classes based on the applied stimuli.

G Start 4-Hydroxy-N-(4-nitrophenyl)benzamide (Intermediate) RouteA Route A: Nitro Reduction (Pd/C, H2 or SnCl2) Start->RouteA RouteB Route B: Direct Coupling (Electrophilic Aromatic Substitution) Start->RouteB Amine 4-Hydroxy-N-(4-aminophenyl)benzamide RouteA->Amine DiazoA Diazotization (NaNO2, HCl, 0-5°C) Amine->DiazoA DyeA Azo Dye A (Coupled with β-Naphthol) DiazoA->DyeA DyeB Azo Dye B (Coupled ortho to -OH) RouteB->DyeB DiazoB External Diazonium Salt (e.g., from Aniline) DiazoB->RouteB

Figure 1: Dual synthetic pathways for azo dye generation from the benzamide intermediate.

References

  • Title: Application Notes and Protocols: 4-Hydroxybenzamide Derivatization for Enhanced Biological Activity Source: Benchchem URL
  • Title: Synthesis, Characterization and Analytical Study of New Azo Compounds for using Acid-base Indicators Source: ResearchGate URL
  • Title: Process for preparation of azo dyestuffs by coupling in presence of aromatic sulphonic acid-formaldehyde reaction product Source: Justia Patents URL

Sources

Method

Application Note: Preparation and Characterization of 4-Hydroxy-N-(4-nitrophenyl)benzamide Thin Films

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals (Solid-State Characterization). Introduction & Mechanistic Principles 4-Hydroxy-N-(4-nitrophenyl)benzamide is a proto...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals (Solid-State Characterization).

Introduction & Mechanistic Principles

4-Hydroxy-N-(4-nitrophenyl)benzamide is a prototypical "push-pull" organic molecule. Structurally, it features an electron-donating hydroxyl (-OH) group and an electron-withdrawing nitro (-NO 2​ ) group, bridged by a highly conjugated benzanilide core. This specific molecular architecture imparts a strong permanent dipole moment and significant first hyperpolarizability ( β ). Consequently, it is a highly attractive candidate for second-order nonlinear optical (NLO) applications—such as Second Harmonic Generation (SHG)—and as an active dielectric or semiconductor layer in organic electronics.

To transition these microscopic molecular properties into macroscopic functional materials, the compound must be engineered into highly ordered thin films. Because noncentrosymmetry is a strict physical requirement for second-order NLO processes [4], the preparation methodologies must tightly control molecular packing and orientation. This guide details two field-proven methodologies for fabricating these thin films: Host-Guest Spin-Coating and Physical Vapor Deposition (PVD) .

Methodological Rationale

As a Senior Application Scientist, selecting the correct deposition technique dictates the success of the final device. The choice depends entirely on the required optical transparency, film thickness, and molecular alignment.

  • Host-Guest Spin-Coating: Pure organic chromophores often suffer from aggregation-induced quenching or centrosymmetric crystallization, which nullifies macroscopic NLO effects. By doping 4-Hydroxy-N-(4-nitrophenyl)benzamide into an amorphous polymer matrix like Poly(methyl methacrylate) (PMMA), we suppress crystallization and maintain high optical transparency. Spin coating allows for the rapid, scalable deposition of these uniform composite films [1, 2].

  • Physical Vapor Deposition (PVD): For applications requiring high-purity, small-molecule layers (e.g., organic field-effect transistors), PVD is preferred. PVD operates under high vacuum, allowing the benzamide derivative to sublime and condense uniformly on the substrate, offering precise control over film morphology without solvent contamination [3].

Experimental Protocols

Protocol A: Substrate Preparation (Self-Validating System)

A pristine substrate is the foundation of a defect-free thin film. Contaminants alter surface energy, leading to dewetting, pinholes, or poor adhesion.

  • Selection: Use Indium Tin Oxide (ITO)-coated glass for electro-optic measurements, or fused silica for pure optical transmission.

  • Solvent Sonication: Sonicate substrates sequentially in a 2% Alconox detergent solution, deionized water, acetone, and isopropanol for 15 minutes each at 40°C.

  • Drying & Activation: Dry the substrates with a stream of high-purity N 2​ gas. Treat with O 2​ plasma (50 W, 5 mins).

    • Causality & Validation: Oxygen plasma removes residual organic monolayers and hydroxylates the surface, rendering it highly hydrophilic. Self-Validation: Place a 2 μ L drop of DI water on the surface; a contact angle of < 10° confirms successful activation. If the droplet beads up, repeat the plasma treatment.

Protocol B: Spin-Coating of PMMA/Benzamide Composite Films
  • Solution Preparation: Dissolve PMMA (M w​ ~120,000) and 4-Hydroxy-N-(4-nitrophenyl)benzamide in anhydrous cyclopentanone. A standard loading is 10 wt% of the chromophore relative to the polymer. The total solid concentration should be ~8 wt% to achieve a target film thickness of ~600 nm.

  • Filtration: Pass the solution through a 0.2 μ m PTFE syringe filter.

    • Causality: This step removes undissolved micro-aggregates. In thin-film optics, particulates act as scattering centers that drastically reduce optical clarity and serve as focal points for catastrophic dielectric breakdown during high-voltage corona poling.

  • Deposition & Spinning: Dispense 100 μ L of the filtered solution onto the static substrate. Ramp the spin coater to 500 rpm for 5 s (to spread the fluid), then accelerate to 2500 rpm for 30 s (to thin the film via centrifugal force) [1].

  • Thermal Annealing: Transfer the substrate immediately to a hot plate at 90°C for 2 hours.

    • Causality: This "soft bake" drives off residual cyclopentanone and relieves mechanical stress induced by the centrifugal forces, solidifying the matrix.

Protocol C: Physical Vapor Deposition (Thermal Evaporation)
  • Loading: Place 50 mg of high-purity 4-Hydroxy-N-(4-nitrophenyl)benzamide powder into a tungsten crucible within the PVD chamber.

  • Vacuum: Evacuate the chamber to a base pressure of < 10 −6 Torr.

    • Causality: High vacuum increases the mean free path of the sublimated molecules [3]. This prevents gas-phase collisions that would cause premature nucleation, ensuring the molecules travel directly to condense uniformly on the substrate.

  • Deposition: Heat the crucible gradually. Monitor the deposition rate using a Quartz Crystal Microbalance (QCM). Maintain a slow, steady rate of 0.5 - 1.0 Å/s to allow molecules sufficient surface mobility to form a smooth, continuous film.

Protocol D: Corona Poling (For NLO Activation)

To activate the second-order NLO properties, the randomly oriented dipoles in the spin-coated polymer film must be aligned into a noncentrosymmetric state.

  • Setup: Mount the spin-coated sample on a grounded heating block. Position a tungsten needle 1.5 cm above the film surface.

  • Heating: Heat the sample to 110°C (near the T g​ of the PMMA composite).

    • Causality: Heating increases the polymer's free volume, transitioning it from a glassy to a rubbery state, which provides the chromophores with the rotational mobility required to align with an external field.

  • Field Application: Apply a high voltage (+5 to +7 kV) to the needle to generate a corona discharge. Maintain for 30 minutes. Self-Validation: Monitor the leakage current; a sudden spike indicates localized dielectric breakdown, requiring immediate voltage reduction.

  • Cooling under Field: Cool the sample to room temperature while strictly maintaining the electric field.

    • Causality: Removing the field while the polymer is still rubbery allows the thermodynamically unstable aligned dipoles to immediately relax back into a random orientation, destroying the NLO activity.

Quantitative Data Summarization

The physical and optical properties of the resulting thin films vary drastically based on the chosen fabrication methodology.

PropertySpin-Coated (PMMA Host-Guest)Physical Vapor Deposition (PVD)
Film Thickness Range 100 nm – 2 μ m10 nm – 500 nm
Surface Roughness (RMS) < 2 nm (Highly smooth)5 – 15 nm (Rate dependent)
Optical Transparency Excellent (Visible region)Moderate (Prone to scattering)
Molecular Alignment Random (Requires Corona Poling)Partially ordered (Substrate dependent)
Primary Application Electro-optic modulators, SHGOrganic semiconductors, Dielectrics

Visualizations

Workflow cluster_methods Deposition Methodologies Substrate Substrate Preparation (ITO/Glass + O2 Plasma) Spin Spin Coating (Host-Guest PMMA Matrix) Substrate->Spin Solution Cast PVD Physical Vapor Deposition (High Vacuum Sublimation) Substrate->PVD Dry Powder Bake Thermal Annealing (Solvent Removal / Stress Relief) Spin->Bake Evaporation Characterization Film Characterization (SHG, Ellipsometry, AFM) PVD->Characterization Direct Analysis Poling Corona Poling (Electric Field Alignment) Bake->Poling For NLO Apps Poling->Characterization

Workflow for the fabrication and characterization of organic thin films.

PolingMechanism Random Random Dipoles Heated T = Tg Mobility Up Random->Heated Heat Aligned E-Field Aligned Heated->Aligned +kV Corona Frozen Cooled Frozen State Aligned->Frozen Cool Down

Mechanistic stages of corona poling for dipole alignment in polymer matrices.

References

  • Source: shu.ac.
  • Source: google.com.na (Google Patents)
  • Source: researchgate.
  • Source: acs.
Application

Application Note: Microwave-Assisted Synthesis of N-(4-Nitrophenyl)benzamides

Executive Summary The synthesis of N-(aryl)benzamides is a foundational transformation in medicinal chemistry and drug development. However, synthesizing N-(4-nitrophenyl)benzamides presents a significant synthetic chall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(aryl)benzamides is a foundational transformation in medicinal chemistry and drug development. However, synthesizing N-(4-nitrophenyl)benzamides presents a significant synthetic challenge due to the highly deactivated nature of the 4-nitroaniline precursor. Conventional thermal heating methods are notoriously inefficient for this substrate, demanding prolonged reaction times, harsh solvents, and often resulting in poor yields[1].

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution to these limitations. By leveraging dielectric heating, MAOS drastically reduces reaction times from hours to mere minutes while simultaneously improving product purity and yield[2]. This application note provides an authoritative guide on the mechanistic principles, comparative performance data, and self-validating experimental protocols for the microwave-assisted synthesis of N-(4-nitrophenyl)benzamides.

Mechanistic Insights: Overcoming Amine Deactivation

To understand the necessity of microwave irradiation, one must analyze the electronic causality of the reactants. 4-Nitroaniline is a highly deactivated amine; the strongly electron-withdrawing nitro group (-NO₂) at the para position pulls electron density away from the amine nitrogen via both resonance and inductive effects[1]. This drastically reduces the nucleophilicity of the amine, creating a high activation energy barrier for nucleophilic acyl substitution.

Under conventional reflux conditions, overcoming this barrier requires 10 to 12 hours of continuous heating in toxic solvents like pyridine or toluene[1]. Conversely, microwave irradiation relies on dielectric heating . Polar molecules (such as the acylating agent and the amine) rapidly align and realign with the oscillating electromagnetic field (typically 2.45 GHz). This molecular friction generates intense, localized superheating directly within the reaction mixture[3].

The rapid energy transfer effectively overcomes the activation energy barrier of the deactivated nucleophile. Furthermore, specific additives like Tetrabutylammonium bromide (TBAB) can be utilized as Phase Transfer Catalysts (PTCs). TBAB not only homogenizes aqueous and organic phases but also acts as a highly efficient microwave absorber, generating in situ heat to drive the reaction forward[3][4].

MAOS_Workflow Step1 1. Reagent Preparation (4-Nitroaniline + Acylating Agent) Step2 2. Homogenization (Solvent-free or Aqueous PTC) Step1->Step2 Step3 3. Microwave Irradiation (Dielectric Heating, ~3-10 min) Step2->Step3 Step4 4. Cooling & Precipitation (Aqueous Workup) Step3->Step4 Step5 5. Recrystallization (Ethanol) Step4->Step5 Step6 6. Pure N-(4-Nitrophenyl)benzamide (Validation via FT-IR/NMR) Step5->Step6

Workflow for the microwave-assisted synthesis of N-(4-nitrophenyl)benzamides.

Comparative Performance Data

The transition from conventional thermal heating to microwave irradiation yields quantifiable improvements across all critical synthetic parameters. The table below summarizes the expected outcomes based on validated literature protocols[1][3][4].

ParameterConventional HeatingMicrowave (Solvent-Free)Microwave (Aqueous PTC)
Reagents Benzoyl Chloride + PyridineBenzoyl Chloride (No Solvent)Benzoic Acid + Base + TBAB
Reaction Time 10 – 12 hours3.5 – 5 minutes5 – 10 minutes
Temperature Reflux (~115 °C)Localized superheating~100 °C (Aqueous)
Typical Yield 60 – 70%90 – 95%94 – 96%
Environmental Impact High (Toxic organic solvents)Low (Green chemistry)Low (Water as solvent)

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating internal checkpoints to ensure reaction success before proceeding to the next step.

Protocol A: Solvent-Free Acylation via Benzoyl Chloride

This protocol leverages the direct reaction of an acid chloride with the amine without the need for a solvent, maximizing atom economy.

  • Preparation: In a microwave-safe crucible or glass reaction vessel, combine 4-nitroaniline (2.0 mmol, 276 mg) and benzoyl chloride (2.0 mmol, 281 mg).

    • Causality: Equimolar ratios are used because the solvent-free environment ensures maximum collision frequency between the neat reactants.

  • Homogenization: Thoroughly mix the reactants using a glass stirring rod until a uniform paste is formed.

  • Irradiation: Place the unsealed vessel in a dedicated microwave reactor. Irradiate at 495 W for 3.5 minutes.

    • Validation Checkpoint 1: The mixture should transition from a paste to a solid mass as the amide forms and HCl gas is evolved. Do not exceed 5 minutes to prevent charring.

  • Workup: Allow the vessel to cool to room temperature. Suspend the crude solid in 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid chloride. Filter the solid and wash with cold distilled water.

  • Purification: Recrystallize the crude product from hot ethanol to afford pure N-(4-nitrophenyl)benzamide.

Protocol B: Aqueous Direct Amidation via Phase Transfer Catalyst

This protocol is a highly "green" alternative that avoids acid chlorides entirely, utilizing benzoic acid in an aqueous phase[3][4].

  • Preparation: To a microwave-safe reaction flask, add benzoic acid (1.0 mmol, 122 mg), 4-nitroaniline (1.0 mmol, 138 mg), potassium carbonate (K₂CO₃, 1.0 mmol), and Tetrabutylammonium bromide (TBAB, 10 mol%).

  • Solvent Addition: Add 5 mL of deionized water.

    • Causality: TBAB acts as a phase transfer catalyst. It melts at ~100 °C, creating a homogeneous micro-environment that facilitates the interaction between the aqueous base and the organic substrates, while also acting as a primary microwave absorber[3].

  • Irradiation: Seal the vessel (if using a pressure-rated microwave reactor) or equip with a reflux condenser. Irradiate at a constant power of 300 W for 5 to 10 minutes[3][4].

  • Workup: Allow the mixture to cool to room temperature.

    • Validation Checkpoint 2: Upon cooling, the highly insoluble N-(4-nitrophenyl)benzamide will precipitate out of the aqueous phase[4]. If precipitation is incomplete, chill the flask in an ice bath for 10 minutes.

  • Isolation: Filter the yellow/white precipitate under vacuum, wash thoroughly with water to remove the catalyst and base, and dry in vacuo. Expected yield is ~94%[4].

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following self-validating analytical checks must be performed:

  • Thin Layer Chromatography (TLC): Run a TLC (Hexane:Ethyl Acetate 7:3) against the 4-nitroaniline starting material. The highly polar primary amine spot should completely disappear, replaced by a higher R_f spot corresponding to the less polar secondary amide.

  • Melting Point Verification: Pure N-(4-nitrophenyl)benzamide exhibits a sharp melting point. A depressed or broad melting range indicates incomplete conversion or trapped TBAB catalyst.

  • FT-IR Spectroscopy:

    • Disappearance: The characteristic primary amine N-H stretching doublet (typically ~3475 and 3363 cm⁻¹) of 4-nitroaniline must vanish.

    • Appearance: Look for the emergence of a single, sharp secondary amide N-H stretch at ~3300–3350 cm⁻¹, and a strong Amide I carbonyl (C=O) peak at ~1650 cm⁻¹.

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted p-nitroaniline impurities from benzamide products

Title: Technical Support Center: Benzamide Purification & p-Nitroaniline Removal Introduction: Welcome to the Technical Support Center for organic synthesis purification. Removing unreacted p-nitroaniline from newly synt...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Benzamide Purification & p-Nitroaniline Removal

Introduction: Welcome to the Technical Support Center for organic synthesis purification. Removing unreacted p-nitroaniline from newly synthesized benzamide derivatives is a notorious bottleneck in drug development workflows. Due to the unique electronic properties of the nitro group, standard amine extraction protocols often fail, leaving a persistent yellow impurity in the final product. This guide provides field-proven, mechanistically grounded solutions to isolate high-purity benzamides.

Section 1: Mechanistic Fundamentals (FAQs)

Q: Why is p-nitroaniline so difficult to remove using standard 1M HCl washes? A: The difficulty stems from the profound electron-withdrawing effect of the para-nitro group. In unsubstituted aniline, the conjugate acid has a pKa of 4.6[1]. However, the nitro group in p-nitroaniline strongly delocalizes the nitrogen lone pair through resonance, drastically reducing its basicity. The pKa of the p-nitroanilinium ion is approximately 1.0[2]. According to the Henderson-Hasselbalch equation, extracting this weak base with standard 1M HCl (pH ~0) only achieves partial protonation. To drive the equilibrium fully toward the water-soluble ammonium salt, a higher hydronium concentration is required[3].

Q: Can I just use 6M HCl to ensure complete protonation and extraction? A: We strongly advise against using highly concentrated acids (≥6M). While 6M HCl will completely protonate p-nitroaniline, it introduces a critical risk of acid-catalyzed hydrolysis of your target benzamide product, reverting it to the corresponding carboxylic acid and amine. The optimal, self-validating balance is using multiple washes of 2M HCl at ambient temperature (20–25 °C). This provides sufficient acidity to protonate the impurity without degrading the neutral benzamide[4].

Section 2: Troubleshooting Guide

Issue 1: The organic phase retains a persistent yellow tint after three acid washes.

  • Root Cause: Trace p-nitroaniline is partitioning back into the organic phase. As the acid washes neutralize any residual base in the crude mixture, the local pH of the aqueous layer can rise above 1.0, allowing the free base of p-nitroaniline to reform and dissolve back into the organic solvent.

  • Solution: Implement a pH-validated back-extraction. Check the pH of your aqueous waste; it must remain < 0.5. After the initial 2M HCl washes, perform a final wash using a 10% aqueous NaCl solution (brine) spiked with 0.5M HCl. The brine increases the ionic strength of the aqueous layer (salting out the organic product), while the acid prevents the p-nitroaniline from reverting to its free base form.

Issue 2: Emulsion formation during the liquid-liquid extraction.

  • Root Cause: High concentrations of protonated anilinium salts can act as weak surfactants, lowering the interfacial tension between the aqueous layer and chlorinated solvents like dichloromethane (DCM).

  • Solution: Switch the extraction solvent to Ethyl Acetate (EtOAc). EtOAc provides excellent solubility for benzamides and separates more cleanly from acidic aqueous layers. If you must use DCM and an emulsion forms, filter the entire biphasic mixture through a thin pad of Celite to shear the emulsion droplets, or add solid NaCl directly to the separatory funnel to maximize aqueous ionic strength.

Section 3: Quantitative Physicochemical Data

To design a rational purification scheme, compare the properties of the target and the impurity to understand the causality behind the solvent and acid choices.

CompoundpKa (Conjugate Acid)Electronic EffectOptimal Extraction Aqueous PhaseOrganic Solvent Affinity
Aniline (Reference)4.6[1]Neutral1M HClHigh (Free base) / Low (Salt)
p-Nitroaniline 1.0[2]Strong -E, -I2M HClHigh (Free base) / Low (Salt)
Benzamide Product ~ -1.5 to -2.0Amide resonanceNeutral Water / BrineHigh

Section 4: Validated Experimental Protocol: Acid-Base Extraction

This protocol is designed as a self-validating system[4]. By monitoring the pH and color of the aqueous layer, you can confirm the complete removal of the impurity without relying solely on downstream chromatography.

Materials:

  • Crude reaction mixture (Benzamide + p-nitroaniline)

  • Ethyl Acetate (EtOAc)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in EtOAc (approx. 20 mL per gram of crude). Ensure complete dissolution; if the benzamide is highly crystalline, gentle warming may be required, but cool the solution to room temperature before extraction.

  • Primary Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 2M HCl. Stopper, invert, and vent immediately. Shake vigorously for 30 seconds to ensure maximum interfacial contact.

  • Phase Separation & Validation: Allow the layers to separate. The top layer is the organic phase (EtOAc); the bottom is the aqueous phase. Drain the aqueous layer. Self-Validation Step: Test the pH of the drained aqueous layer. It must be < 1.0. If it is higher, your acid was depleted by other basic impurities and the wash must be repeated.

  • Iterative Washing: Repeat the 2M HCl wash 2 to 3 more times. The aqueous layer will initially be bright yellow (p-nitroanilinium chloride) and should become colorless by the final wash.

  • Acidic Brine Wash: Wash the organic layer once with a 1:1 mixture of saturated brine and 1M HCl to remove residual water while keeping the environment acidic.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ until it flows freely (indicating all water is absorbed). Filter the drying agent and concentrate the EtOAc under reduced pressure to yield the pure benzamide.

Section 5: Separation Workflow Visualization

G Mix Crude Mixture (Benzamide + p-Nitroaniline) Solv Dissolve in EtOAc Mix->Solv Ext Liquid-Liquid Extraction (Add 2M HCl) Solv->Ext Org Organic Phase (Top) (Benzamide in EtOAc) Ext->Org Retain Aq Aqueous Phase (Bottom) (p-Nitroanilinium Cl-) Ext->Aq Discard/Recover Wash Acidic Brine Wash & Dry over Na2SO4 Org->Wash Evap Solvent Evaporation Wash->Evap Pure Pure Benzamide Product Evap->Pure

Workflow for the acid-base extraction of p-nitroaniline from benzamide.

References

  • P-Nitroaniline Definition - Organic Chemistry Key Term |... - Fiveable. fiveable.me. 2

  • Nitroaniline ( p K a = 1.0 ) is less basic than m - Vaia: pKa Values and Basicity. vaia.com. 3

  • Ka and pKa of Conjugate Acid - chemconnections. chemconnections.org. 1

  • Acid-Base Extraction of Organic Compounds | PDF | Solubility - Scribd. scribd.com. 4

Sources

Optimization

Technical Support Center: Troubleshooting Chemoselective Acylation of Aminophenols

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving precise chemoselectivity is a recurring challenge when working with bifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving precise chemoselectivity is a recurring challenge when working with bifunctional molecules. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you eliminate side reactions during the acylation of aminophenols.

Part 1: The Causality of Chemoselectivity (Why Reactions Fail)

Aminophenols (such as p-aminophenol) are notoriously tricky substrates because they possess two competing nucleophilic centers: the amine (-NH₂) and the phenolic hydroxyl (-OH) group[1].

Fundamentally, nitrogen is less electronegative than oxygen, making its lone pair more available. Therefore, the amine is intrinsically the stronger nucleophile and base[1]. However, the actual reactive species in your flask is entirely dictated by the pH of the reaction medium :

  • Acidic Conditions (pH < 4): The highly basic amine group becomes protonated to form an ammonium cation (-NH₃⁺)[2]. This completely eliminates its nucleophilicity. If an acylating agent is present, the reaction is forced to occur at the oxygen, resulting in undesired O-acylation [3].

  • Basic Conditions (pH > 8): The phenolic hydroxyl group is deprotonated to form a phenoxide anion (-O⁻)[2]. The phenoxide is a hyper-reactive nucleophile that will aggressively attack the acylating agent, leading to rapid O-acylation or, if excess reagent is present, N,O-diacylation [3][4].

  • Neutral/Buffered Conditions (pH 5.5–7.0): This is the "Goldilocks zone." The amine remains a free, reactive base, while the phenol remains protonated and weakly nucleophilic. This precise balance is the causal driver for achieving >90% N-acylation [5][6].

Mechanism Substrate Aminophenol (Dual Nucleophile) Acidic Acidic Media (pH < 4) Amine becomes -NH3+ Substrate->Acidic Neutral Buffered Media (pH 5.5-7) Amine is Free Base Substrate->Neutral Basic Basic Media (pH > 8) Phenol becomes -O- Substrate->Basic O_Acyl O-Acylation (Ester Byproduct) Acidic->O_Acyl Forced O-attack N_Acyl N-Acylation (Target Amide) Neutral->N_Acyl Chemoselective Basic->O_Acyl Phenoxide attack Di_Acyl N,O-Diacylation (Over-reaction) Basic->Di_Acyl Excess reagent

pH-dependent mechanistic pathways dictating the acylation chemoselectivity of aminophenols.

Part 2: Troubleshooting FAQs

Q: I am consistently getting N,O-diacylated byproducts. How do I stop this over-reaction? A: Diacylation is a direct symptom of either excess acylating agent or excessive base[4][5]. To troubleshoot, audit your stoichiometry: ensure your acylating agent (e.g., acetic anhydride) is strictly limited to 1.0 to 1.05 equivalents[7]. Furthermore, never use strong bases like NaOH or KOH during the acylation phase. Instead, use mild buffering agents like NaHCO₃ to maintain the pH strictly below 7.0[6].

Q: My reaction mixture turns dark brown/black, and the isolated yield is poor. What is this impurity? A: Aminophenols are highly susceptible to oxidative degradation, forming polymeric or quinoidal byproducts which manifest as dark discoloration[8]. This side reaction is exponentially accelerated by basic conditions, heat, and dissolved oxygen. To prevent this, perform the initial dissolution in dilute acid, cool the reaction in an ice bath prior to reagent addition, and consider degassing your aqueous solvents[3][6].

Q: Should I use an acyl chloride or an acid anhydride for N-acylation? A: Acid anhydrides are strongly preferred for chemoselective N-acylation[7]. Acyl chlorides are highly electrophilic and the reaction is violently exothermic. This intense reactivity often overrides the subtle nucleophilic differences between the -NH₂ and -OH groups, leading to poor selectivity and diacylation. Anhydrides react at a controlled rate, allowing the pH-dependent nucleophilicity of the amine to dictate the reaction pathway[8].

Part 3: Quantitative Reaction Dynamics

To optimize your workflow, reference the table below. It summarizes how varying experimental parameters directly alter the product distribution during the acylation of p-aminophenol.

Reaction Environment (pH)Dominant NucleophileAcylating Agent (Eq.)Major Product FormedTypical Yield
< 3.0 (Strongly Acidic)Phenol (-OH)1.0 eqO-Acylated AminophenolLow to Moderate
5.5 – 7.0 (Buffered)Amine (-NH₂)1.0 – 1.05 eqN-Acylated Aminophenol (Target) > 90%
> 9.0 (Basic)Phenoxide (-O⁻)1.0 eqMixture of N- and O-AcylatedVariable / Poor
> 9.0 (Basic) + HeatPhenoxide & Amine> 2.0 eqN,O-Diacylated ProductHigh

Part 4: Validated Experimental Protocol

Self-Validating Aqueous pH-Controlled N-Acylation

This protocol utilizes water as a green solvent and relies on pH manipulation to selectively activate the amine while keeping the phenol dormant[6][7]. It is a self-validating system : the target N-acylated product (amide) is significantly less water-soluble than the starting amine hydrochloride. Therefore, the product will naturally precipitate from the aqueous phase only when the correct pH threshold is achieved and chemoselective acylation occurs, serving as a real-time visual indicator of success[6].

Step-by-Step Methodology:

  • Acidic Solubilization: Suspend p-aminophenol (1.0 mmol) in deionized water (5 mL). Add 6N HCl dropwise until the substrate completely dissolves to form a clear solution (pH ~1.5)[6]. Causality: This ensures complete solubilization by forming the water-soluble hydrochloride salt and protects the phenol from premature oxidation.

  • Thermal Control: Transfer the flask to an ice bath and cool to 0–5 °C[3][6].

  • Reagent Introduction: Add the acid anhydride (e.g., acetic anhydride or 3-phenylpropanoic anhydride) (1.05 mmol) directly to the cooled acidic solution[3][6]. Note: No reaction occurs yet because the amine is protonated.

  • pH-Triggered Acylation (Critical Step): Carefully add solid sodium bicarbonate (NaHCO₃) portion-wise with vigorous stirring. Monitor the pH. As the pH approaches 5.5–6.0, the amine is liberated as a free base and immediately attacks the anhydride[6][7].

  • Isolation: A precipitate of the N-acylated product will form rapidly. Allow the mixture to stir for an additional 15–30 minutes in the ice bath to ensure complete precipitation. Collect the product via vacuum filtration, wash with cold deionized water (2 x 2 mL) to remove inorganic salts, and dry under vacuum to a constant weight[6].

Workflow Step1 1. Solubilization Dissolve in H2O Add HCl to pH 1.5 Step2 2. Thermal Control Cool to 0-5 °C Prevents oxidation Step1->Step2 Step3 3. Reagent Addition Add Anhydride (1.0 - 1.05 eq) Step2->Step3 Step4 4. pH Activation Add NaHCO3 Target pH 5.5-6.0 Step3->Step4 Step5 5. Isolation Filter precipitate Wash & Dry Step4->Step5

Self-validating experimental workflow for the chemoselective N-acylation of aminophenols.

Sources

Troubleshooting

Optimizing reaction temperature for benzamide coupling stability

Welcome to the Technical Support Center for Benzamide Synthesis . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to resolve complex thermodynamic and kinetic chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Synthesis . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to resolve complex thermodynamic and kinetic challenges during amide bond formation.

Below, you will find an in-depth analysis of reaction temperature causality, self-validating protocols, troubleshooting workflows, and quantitative stability data.

Part 1: The Causality of Temperature in Benzamide Coupling

Reaction temperature is the master variable in benzamide coupling. It dictates the delicate balance between the kinetic activation of the carboxylic acid and the thermodynamic stability of the resulting intermediates. Mismanaging temperature leads to reagent degradation, epimerization, and poor yields[1][2].

1. Thermal Degradation of Coupling Reagents (The HATU Problem) Highly active uronium/aminium salts like HATU are the gold standard for difficult couplings due to the neighboring group effect of the pyridine nitrogen[3]. However, HATU is thermally unstable. Differential scanning calorimetry (DSC) reveals that heating HATU can lead to exothermic, potentially explosive decomposition[2][4]. In solution, elevated temperatures accelerate the hydrolysis of the highly reactive OAt-active ester back to the carboxylic acid if trace moisture is present, neutralizing the reaction[2].

2. O-to-N Acyl Migration (Carbodiimide Byproducts) When using carbodiimides like EDC or DCC, the initial reaction with benzoic acid forms an O-acylisourea intermediate. This intermediate is highly reactive but thermodynamically unstable. If the reaction temperature is too high during the activation phase, or if the amine is sterically hindered, the O-acylisourea undergoes an irreversible, intramolecular O-to-N acyl migration to form a dead-end N-acylurea byproduct[1][5]. Maintaining the activation step at 0 °C suppresses this migration.

3. Substrate-Level O-to-N Acyl Migration In substrates containing both hydroxyl and amine nucleophiles (e.g., amino alcohols), initial acylation often occurs at the oxygen due to kinetic preferences. However, the amide bond is thermodynamically more stable than the ester. Heating the reaction (e.g., to 50 °C) provides the activation energy required to drive the intramolecular O-to-N acyl migration, converting the intermediate ester into the desired stable benzamide[6][7].

Part 2: Visualized Troubleshooting Workflows

OptimizationWorkflow Start Start Benzamide Coupling PreAct Pre-activation (0°C, 15-30 min) Start->PreAct AmineAdd Add Amine & Base (Warm to RT) PreAct->AmineAdd Analyze LC-MS / TLC Analysis AmineAdd->Analyze Success High Yield, High Purity Proceed to Workup Analyze->Success Optimal Profile Incomplete Incomplete Conversion (Unreacted SM) Analyze->Incomplete Low Reactivity Degradation High Impurities / Thermal Degradation Analyze->Degradation Side Reactions Heat Increase Temp to 40-60°C (Monitor closely) Incomplete->Heat Cool Maintain at 0°C or Switch to Milder Reagent (EDC) Degradation->Cool Heat->Analyze Cool->Analyze

Caption: Workflow for optimizing reaction temperature based on LC-MS/TLC feedback.

MechanisticPathways Acid Benzoic Acid + Reagent (HATU/EDC) ActiveEster Active Ester / O-acylisourea Acid->ActiveEster 0°C to RT Fast Activation Degradation1 Reagent Thermal Decomposition (Explosion Risk >100°C) Acid->Degradation1 Excessive Heat Product Stable Benzamide Product ActiveEster->Product Add Amine at RT Degradation2 Hydrolysis / Epimerization (Accelerated by Heat) ActiveEster->Degradation2 Prolonged Heat / Moisture N_AcylUrea N-Acylurea Byproduct (O-to-N Migration via Heat) ActiveEster->N_AcylUrea High Temp (Carbodiimides)

Caption: Mechanistic pathways showing how temperature drives either stable product formation or degradation.

Part 3: Quantitative Stability & Temperature Data

To prevent thermal degradation and byproduct formation, adhere to the temperature limits and additive requirements for specific coupling reagents summarized below[2][4][5][8].

Coupling ReagentOptimal Activation TempOptimal Coupling TempThermal Stability LimitPrimary High-Temperature Risk / Byproduct
HATU 0 °C20 °C - 25 °CExothermic onset ~161 °CViolent decomposition; Hydrolysis of OAt-ester
EDC / HCl 0 °C20 °C - 25 °CStable up to ~110 °CN-acylurea formation (O-to-N migration)
T3P (50% in EtOAc) 20 °C20 °C - 80 °CHighly stableMinimal (Excellent for high-temp couplings)
DCC 0 °C20 °CStable up to ~150 °CN-acylurea formation; Insoluble DCU byproduct

Part 4: Self-Validating Experimental Protocols

Protocol A: Temperature-Controlled HATU-Mediated Benzamide Synthesis

This protocol utilizes a strict thermal gradient to maximize the lifetime of the OAt-active ester while ensuring complete conversion of hindered amines[1][2].

  • Preparation: Thoroughly dry all glassware. Dissolve benzoic acid (1.0 equiv.) in anhydrous DMF (0.1–0.5 M concentration) under an inert argon atmosphere.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 5 minutes.

  • Activation: Add DIPEA (3.0 equiv.), followed by solid HATU (1.1 equiv.). Causality Note: Adding HATU at 0 °C prevents the exothermic degradation of the uronium salt. Stir at 0 °C for exactly 15 minutes to form the OAt-active ester.

  • Coupling: Add the amine (1.2 equiv.) dropwise.

  • Thermal Ramp: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 1–2 hours.

  • Self-Validation Check: Quench a 5 µL aliquot in 1 mL of acetonitrile. Analyze via LC-MS. You should observe the complete disappearance of the OAt-ester mass and the appearance of the benzamide product. If unreacted ester remains, do not heat; add 0.5 equiv. more amine.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove tetramethylurea and DIPEA salts. Dry over Na₂SO₄ and concentrate.

Protocol B: Suppressing O-to-N Migration in EDC Couplings

This protocol uses HOBt to intercept the unstable O-acylisourea, forming a stable HOBt-ester that resists thermal rearrangement[1][5].

  • Preparation: Dissolve benzoic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DCM at 0 °C.

  • Activation: Add EDC·HCl (1.2 equiv.) portion-wise. Stir at 0 °C for 30 minutes. Causality Note: The low temperature prevents the O-acylisourea from rearranging into the N-acylurea before HOBt can trap it.

  • Coupling: Add the amine (1.1 equiv.) and DIPEA (2.5 equiv.).

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with dilute acid to remove the water-soluble urea byproduct of EDC.

Part 5: Frequently Asked Questions (FAQs)

Q: My HATU coupling reaction turned dark brown/black and yielded no product. What happened? A: This is a classic symptom of thermal degradation of the HATU reagent, often exacerbated by poor solvent quality or localized heating. HATU is a thermally unstable flammable solid[2]. If the reaction was heated above 40 °C, or if the HATU was degraded from improper storage (it must be stored at 2–8 °C or -20 °C in the dark), it will decompose rather than form the active ester[2]. Always activate at 0 °C.

Q: I am coupling a highly sterically hindered amine, and room temperature isn't working. Can I just boil the EDC/HOBt reaction? A: No. Boiling an EDC/HOBt reaction will lead to rapid degradation of the active ester and promote epimerization if your substrate has chiral centers[5]. If room temperature is insufficient, switch to a coupling reagent designed for higher thermal stability and harsher conditions, such as T3P (Propylphosphonic anhydride) or generate an acyl fluoride using Deoxo-Fluor/BTFFH, which can withstand heating up to 80 °C[9].

Q: Why do I see an ester byproduct when I am trying to form an amide with an amino alcohol? A: Oxygen is generally less sterically hindered and can be more nucleophilic than nitrogen under certain pH conditions, leading to initial O-acylation. To correct this, you must induce an O-to-N acyl migration. This rearrangement is thermodynamically favored but kinetically slow at room temperature. Heating the isolated intermediate in a mild buffer (pH 7.4) or organic solvent to 37 °C – 50 °C will drive the migration to the stable benzamide[6][7].

Part 6: References

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis and Ring Contraction Reactions of Polyazamacrolides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan Source: PMC (National Institutes of Health) URL:[Link]

  • Synthetic Collagen-like Polymer That Undergoes a Sol–Gel Transition Triggered by O–N Acyl Migration at Physiological pH Source: MDPI URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Optimization

Advanced Troubleshooting Center: Resolving Oiling-Out (LLPS) in Benzamide Crystallization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling-out"—is a critical failure mode during the crystallization o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction

Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling-out"—is a critical failure mode during the crystallization of active pharmaceutical ingredients (APIs), particularly benzamide derivatives. Instead of forming a highly ordered crystalline suspension, the supersaturated solute separates into a dense, solute-rich liquid phase[1]. This technical support guide provides mechanistic insights and self-validating protocols to diagnose, prevent, and resolve oiling-out events during your process development.

Section 1: Mechanistic Diagnostics (FAQ)

Q: Why are benzamides highly susceptible to oiling-out? A: Benzamides possess significant conformational flexibility and form complex, competitive intermolecular hydrogen-bonding networks. When subjected to high supersaturation, the integration of these molecules into a rigid crystal lattice is kinetically hindered[1]. To minimize free energy rapidly, the system bypasses crystallization and separates into a metastable liquid phase. Furthermore, if the crystallization temperature is near or above the depressed melting point of the crude mixture, the solute will naturally separate as a liquid[2].

Q: How does oiling-out impact the Metastable Zone Width (MSZW) and API purity? A: Oiling-out fundamentally alters the thermodynamic landscape of the system. Research indicates that when LLPS occurs, the nucleation MSZW actually broadens as the saturation temperature increases[3]. This happens because the solvent composition within the dense oil droplets differs from the bulk solution, creating a microenvironment that delays primary nucleation[4]. Consequently, these oil droplets act as a "sponge" for structurally similar impurities. When the oil eventually solidifies, these impurities are entrapped, leading to severe agglomeration and failed purity specifications[1][5].

Section 2: Process Analytical Technology (PAT) & Detection

Relying on naked-eye observation in opaque industrial reactors is a common pitfall. Implementing PAT creates a self-validating feedback loop that detects LLPS before irreversible agglomeration occurs.

  • In-situ Video Microscopy (e.g., EasyViewer): Provides real-time visual confirmation of spherical emulsion droplets, distinguishing them from faceted solid crystals[1].

  • Focused Beam Reflectance Measurement (FBRM) & Turbidity: A sudden drop in the turbidity signal, or a shift in the chord length distribution toward larger, spherical counts, is the hallmark of an oiling-out event and subsequent droplet coalescence[5].

LLPS_Mitigation A Initiate Crystallization (Cooling / Antisolvent) B In-line PAT Monitoring (FBRM / Turbidity) A->B C Turbidity Drop or Droplet Formation? B->C D LLPS (Oiling-Out) Detected C->D Yes E Normal Nucleation C->E No F Halt Dosing/Cooling Increase Temp by 5-10°C D->F Feedback Loop J High-Purity Benzamide Crystals Recovered E->J G Redissolve into Single Phase F->G H Add 1-5 wt% Seeds Halfway into MSZW G->H I Resume at Lower Supersaturation Rate H->I I->B Re-monitor

Workflow for in-line detection and thermodynamic resolution of liquid-liquid phase separation (LLPS).

Section 3: Experimental Troubleshooting Protocols

Protocol 1: Thermodynamic Phase Diagram Mapping & Seeding

Causality: By mapping the ternary phase diagram, you can design a cooling or anti-solvent trajectory that physically bypasses the miscibility gap (LLPS region). Seeding provides a low-energy kinetic pathway (crystal lattice surface area) that outcompetes liquid demixing[1][6].

  • Determine MSZW & Cloud Point: Use polythermal cooling to map the solubility curve and the LLPS boundary (cloud point) for your specific benzamide-solvent system.

  • Design Trajectory: Adjust the solvent composition so the operating trajectory remains strictly within the liquid-solid region, avoiding the liquid-liquid-solid boundary[6].

  • Strategic Seeding: Cool the solution to exactly halfway into the MSZW. Introduce 1-5 wt% of high-purity seed crystals.

  • Aging: Hold the temperature constant for 30-60 minutes to allow the seeds to relieve initial supersaturation via secondary nucleation.

  • Controlled Cooling: Resume cooling at a slow, linear rate (e.g., 0.1 °C/min) to the final isolation temperature[1].

Protocol 2: Reverse Anti-Solvent Addition

Causality: Standard anti-solvent addition creates localized zones of extreme supersaturation at the dosing point, triggering immediate oiling-out. Reversing the addition maintains bulk supersaturation below the LLPS threshold[7].

  • Prepare the Receiving Bed: Add the required volume of anti-solvent (poor solvent) to the reactor. Suspend 2-5 wt% of seed crystals in this bed[7].

  • API Dosing: Dissolve the crude benzamide in a minimal amount of good solvent.

  • Controlled Transfer: Pump the API solution dropwise into the seeded anti-solvent bed under moderate agitation.

  • Validation: Monitor via FBRM. If chord lengths spike (indicating agglomeration/oiling), pause dosing until the system equilibrates and chord lengths stabilize.

Section 4: Quantitative Parameter Optimization

The following table summarizes the critical process parameters (CPPs) required to shift the system kinetics away from oiling-out and toward stable crystallization[1][4][8].

Process ParameterHigh Risk of LLPS (Avoid)Optimal Range (Target)Mechanistic Causality
Cooling Rate > 0.5 °C/min< 0.1 °C/minSlower cooling prevents the system from overshooting the MSZW and crossing into the miscibility gap[1].
Seed Loading 0 wt% (Unseeded)1 - 5 wt%Seeds lower the activation energy for nucleation, allowing solid formation to outpace liquid demixing[1].
Seeding Point Near the cloud pointHalfway into MSZWSeeding too late fails to prevent the kinetic onset of the secondary liquid phase[1].
Agitation Speed Low RPMModerate to High RPMHigher shear breaks down large oil droplets, increasing interfacial area and promoting surface nucleation (though it may yield lumpy crystals)[4][8].
Impurity Profile > 5% structurally similar< 1% (Pre-purified)Impurities depress the melting point of the solute, increasing the thermodynamic likelihood of liquid separation[2][9].

Section 5: Advanced Edge Cases (FAQ)

Q: The oiling-out has already occurred in my reactor. Can the batch be saved? A: Yes, provided the oil has not yet solidified into an amorphous glass. Implement an automated feedback loop: upon detecting LLPS (via turbidity drop), immediately halt cooling or anti-solvent dosing. Increase the reactor temperature by 5-10 °C until the oil droplets completely redissolve into a single clear phase[5][9]. Once cleared, resume supersaturation generation at a significantly reduced rate and introduce seeds[5].

Q: My benzamide API oils out even at very low supersaturation. What is the root cause? A: This is a classic symptom of severe melting point depression caused by impurities[2]. If the operating temperature of your crystallization is close to or above the depressed melting point of the impure API in that specific solvent, it will separate as a liquid regardless of the cooling rate. Solution: You must perform a pre-purification step (e.g., carbon filtration, liquid-liquid extraction, or a sacrificial crash-out) to remove the offending impurities before attempting a high-purity crystallization[2][9].

References

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  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQJ_SygM51Qc6eIKViIC4NEB-_sm2p9nRIL3c3lAhHT4NRCexmdChjRw0aYeV-QSza4wYEd-ugXaWWdKuFXCNrh3mDUmIy40VJmS-T6y0FdCnVMf8ljmjFXc382K00WHPCYdLiquNUPJPsedl0QmYM1BISV0hWtf06i1gfjpZ9RHGbJJfvSvnKacQq7P4haZgEMJbrUOKRhDi6bmj1EAI9UrZAGu0SdO_lFb3TbHaVa5ZVS9n-iBe6GtC483WEUG-5cIJ4sw==]
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Troubleshooting

Technical Support Center: Strategies for Increasing Purity of Nitro-Substituted Benzamides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical strategies for enhancing the purity of nitro-substituted benz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical strategies for enhancing the purity of nitro-substituted benzamides. Drawing from established methodologies and field-proven insights, this resource offers troubleshooting guides and frequently asked questions to address specific challenges encountered during the synthesis and purification of these valuable compounds.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the purification of nitro-substituted benzamides in a detailed question-and-answer format.

Issue 1: Persistent Presence of Starting Materials in the Final Product

Question: My final nitro-substituted benzamide product shows significant contamination with unreacted nitro-substituted benzoic acid and/or the amine starting material, as confirmed by HPLC and ¹H NMR. What strategies can I employ to minimize these impurities?

Answer: The presence of unreacted starting materials is a frequent challenge stemming from incomplete reaction conversion. Several factors can be optimized to drive the reaction to completion and simplify purification.

Causality and Remediation:

  • Incomplete Reaction: The primary cause is often an incomplete reaction. To address this, consider the following optimizations:

    • Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before initiating work-up.[1][2]

    • Stoichiometry: A slight excess of one reagent can be used to ensure the complete consumption of the other. For instance, using a small excess of the acylating agent (e.g., nitro-substituted benzoyl chloride) can help drive the consumption of the amine. However, be mindful that this may necessitate a more rigorous purification to remove the excess acylating agent and its hydrolysis product.[3]

    • Temperature: For less reactive starting materials, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[3] However, this must be balanced against the potential for side reactions or degradation.

  • Purification Strategy: If starting material contamination persists, a well-designed work-up and purification protocol is essential.

    • Acid/Base Washing: Unreacted nitro-substituted benzoic acid can be effectively removed by washing the organic layer with a mild aqueous base, such as a sodium bicarbonate solution.[3] Conversely, unreacted amine can be removed by washing with a dilute aqueous acid like hydrochloric acid.[3] This is followed by a water wash to remove any remaining salts.

    • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the nitro-substituted benzamide at an elevated temperature but have limited solubility at room temperature, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.[3][4] Common solvents for recrystallization of benzamides include hot water, ethanol, and acetone.[3]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a highly effective method.[5][6] A silica gel stationary phase is commonly used, with a mobile phase selected based on TLC analysis to achieve optimal separation.[5]

Issue 2: Formation of Colored Impurities in the Final Product

Question: My isolated nitro-substituted benzamide is yellow or brown, even after initial purification attempts. What is the likely cause of this discoloration, and how can I obtain a colorless or pale-yellow product?

Answer: Colored impurities in nitro-aromatic compounds are common and can arise from several sources. Understanding the origin of the color is key to selecting the appropriate purification strategy.

Causality and Remediation:

  • Nitrosamine Impurities: Under certain reaction conditions, especially when using reagents that can act as nitrosating agents, there is a potential for the formation of nitrosamine impurities, which are often colored and can be carcinogenic.[7][8] It is crucial to use high-purity reagents and control reaction conditions to minimize their formation.

  • Oxidation and Side-Reaction Products: The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring to certain side reactions. Additionally, exposure to air and light can lead to the formation of colored oxidation byproducts.[9]

  • Residual Starting Materials or Reagents: Some starting materials or reagents used in the synthesis may be colored and can persist in the final product if not completely removed.

Purification Strategies for Color Removal:

  • Recrystallization with Activated Charcoal: If the colored impurities are minor, recrystallization with the addition of a small amount of activated charcoal can be very effective. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[4][5] It is important to use a minimal amount of charcoal to avoid significant loss of the desired product.

  • Column Chromatography: This is the most robust method for removing colored impurities that are structurally different from the desired product.[5][10] The separation is based on the differential adsorption of the compounds to the stationary phase.

  • Washing: In some cases, a simple wash with an appropriate solvent during the work-up can remove colored impurities. For example, washing the crude product with a cold, non-polar solvent might remove non-polar colored byproducts.

Issue 3: Product "Oiling Out" During Recrystallization

Question: During the cooling phase of recrystallization, my nitro-substituted benzamide separates as an oil instead of forming crystals. What causes this, and how can I promote proper crystallization?

Answer: "Oiling out" is a common problem in recrystallization and occurs when the solute comes out of solution at a temperature above its melting point in the chosen solvent system.

Causality and Remediation:

  • High Solute Concentration: The solution may be too supersaturated, causing the product to separate from the solution too rapidly.

  • Rapid Cooling: Cooling the solution too quickly can also lead to oiling out, as it doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[5][11]

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent for the compound, or the compound may have a low melting point in that particular solvent.[5]

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: If the product oils out, reheat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent.[5] Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Solvent System Modification: If slow cooling does not resolve the issue, a different solvent or a mixed solvent system may be necessary. Adding a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot, dissolved solution can sometimes induce crystallization.

  • Seed Crystals: Introducing a small seed crystal of the pure compound can provide a nucleation site for crystal growth to begin.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that serve as nucleation points for crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude nitro-substituted benzamides?

A1: The most common and effective methods are recrystallization and column chromatography.[3][12] Recrystallization is often the first choice for solid compounds due to its simplicity and scalability.[3] Column chromatography provides higher resolution for separating complex mixtures or removing impurities with similar solubility to the product.[5]

Q2: How can I remove unreacted benzoyl chloride and the resulting benzoic acid from my reaction mixture?

A2: Unreacted benzoyl chloride can be quenched by carefully adding water or a dilute base to the reaction mixture. The resulting benzoic acid, which is acidic, can then be removed by washing the organic layer with a mild aqueous base solution, such as sodium bicarbonate.[3]

Q3: My nitro-substituted benzamide appears to be hydrolyzing back to the corresponding benzoic acid during work-up or storage. How can I prevent this?

A3: Amide hydrolysis can be catalyzed by both acidic and basic conditions, especially at elevated temperatures.[13][14][15] To prevent hydrolysis during work-up, use mild acidic or basic washes and avoid prolonged exposure to harsh pH conditions. For storage, keep the purified, dry compound in a tightly sealed container, protected from moisture and light, and at a cool temperature.[9]

Q4: What analytical techniques are best for assessing the purity of my final nitro-substituted benzamide product?

A4: A combination of techniques is often ideal for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity and the presence of impurities.[5][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify and quantify impurities if their signals are resolved from the product's signals.[1][5][18]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[5]

  • Gas Chromatography (GC): Suitable for thermally stable and volatile compounds.[5][17]

Q5: I am having trouble separating regioisomers of my nitro-substituted benzamide. What is the best approach?

A5: Separating regioisomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: This technique relies on slight differences in the solubilities of the isomers in a specific solvent.[6] By carefully controlling the solvent and temperature, one isomer may be selectively crystallized.

  • Column Chromatography: This is generally a more effective method for isomer separation.[6] Careful selection of the mobile phase is critical, and a shallow gradient or isocratic elution may be required to achieve good resolution.

Section 3: Data Presentation & Experimental Protocols

Table 1: Common Solvents for Recrystallization of Nitro-Substituted Benzamides
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for compounds with sufficient polarity to dissolve when hot, but low solubility when cold.[3]
EthanolHigh78A versatile solvent for a wide range of organic compounds.[3][6]
AcetoneMedium56A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation.[3]
Ethyl AcetateMedium77Often used in combination with a non-polar solvent like hexanes for recrystallization.
TolueneLow111Suitable for less polar compounds.
Protocol 1: General Procedure for Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[5] A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[5]

  • Dissolution: Place the crude nitro-substituted benzamide in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[11][19]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.[11] Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4][11]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4][20]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: General Procedure for Purification by Column Chromatography
  • Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. Select a mobile phase (a single solvent or a mixture) based on TLC analysis. The ideal mobile phase should provide a good separation of the desired compound from impurities, with an Rf value of approximately 0.3-0.5 for the product.[5]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If the product has low solubility in the mobile phase, it can be dissolved in a stronger solvent and adsorbed onto a small amount of silica gel, which is then dried and loaded onto the top of the column.[5]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. If a single solvent system does not provide adequate separation, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time.[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified nitro-substituted benzamide.

Section 4: Visualization of Workflows

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_purification Purification Strategy A Crude Nitro-substituted Benzamide B Initial Purity Check (TLC, HPLC) A->B Sample D Recrystallization B->D Impurities Present E Column Chromatography B->E Complex Mixture or Isomers Present C Final Purity Analysis (HPLC, NMR, MP) F Pure Product C->F Purity >98% D->C Crystals E->C Pure Fractions

Caption: A general workflow for the purification of nitro-substituted benzamides.

Troubleshooting_Recrystallization Start Attempt Recrystallization Problem Product Oils Out? Start->Problem Solution1 Reheat to Dissolve Add Minimal Hot Solvent Cool Slowly Problem->Solution1 Yes Solution2 Change Solvent or Use Mixed Solvent System Problem->Solution2 Persistent Issue Solution3 Add Seed Crystal or Scratch Flask Problem->Solution3 Still Persistent Success Crystals Form Problem->Success No Solution1->Problem Still Oiling Out Solution1->Success Resolved Solution2->Problem Solution3->Problem

Caption: A decision tree for troubleshooting the "oiling out" issue during recrystallization.

References

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Optimization

Controlling decomposition of 4-Hydroxy-N-(4-nitrophenyl)benzamide under UV light

Welcome to the Technical Support Center for Photochemical Stability. This guide is designed for researchers, analytical chemists, and formulation scientists working with 4-Hydroxy-N-(4-nitrophenyl)benzamide and its deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Photochemical Stability. This guide is designed for researchers, analytical chemists, and formulation scientists working with 4-Hydroxy-N-(4-nitrophenyl)benzamide and its derivatives.

Due to the presence of both an electron-rich phenolic moiety and an electron-deficient, photolabile nitroaromatic group, this compound presents unique challenges under ultraviolet (UV) irradiation. This document synthesizes mechanistic photochemistry with field-proven troubleshooting protocols to help you control and mitigate degradation during synthesis, analysis, and storage.

Part 1: Mechanistic Overview of Photodegradation

To successfully stabilize 4-Hydroxy-N-(4-nitrophenyl)benzamide, one must first understand the causality behind its degradation. The molecule contains three distinct photolabile centers, each reacting to different environmental triggers:

  • Nitroaromatic Photoreduction: Under UV irradiation, the 4-nitrophenyl group enters a highly reactive triplet excited state. In the presence of hydrogen-donating solvents (e.g., alcohols), it undergoes rapid photoreduction to form nitroso, hydroxylamine, and eventually aniline derivatives .

  • Phenolic Photo-oxidation: The 4-hydroxybenzoyl moiety is susceptible to photo-oxidation. If the pH of the solution exceeds the pKa of the phenol (typically ~8.5–9.0), the resulting phenolate anion exhibits a bathochromic shift (absorbing longer wavelengths) and a lowered oxidation potential, rapidly forming phenoxyl radicals and quinone dimers .

  • Amide Photo-cleavage: High-energy UV-C light (< 280 nm) can induce Norrish-type cleavage or photo-hydrolysis of the central amide bond, yielding 4-hydroxybenzoic acid and 4-nitroaniline.

G Compound 4-Hydroxy-N-(4-nitrophenyl)benzamide + UV Irradiation Nitro Nitro Photoreduction (Triplet Excited State) Compound->Nitro H-Donor Solvents UV-A/B Phenol Phenolic Photo-oxidation (ROS / Electron Transfer) Compound->Phenol High pH (>7) O2 Presence Amide Amide Photo-cleavage (Norrish-type / Hydrolysis) Compound->Amide UV-C (<280 nm) Acidic/Basic extremes Nitro_Prod Nitroso & Hydroxylamine Derivatives Nitro->Nitro_Prod Phenol_Prod Phenoxyl Radicals & Quinone Dimers Phenol->Phenol_Prod Amide_Prod 4-Hydroxybenzoic Acid + 4-Nitroaniline Amide->Amide_Prod

Fig 1: Primary UV-induced photochemical degradation pathways and intermediate formations.

Part 2: Quantitative Degradation Profiling

The following table summarizes the quantitative parameters and kinetic behaviors associated with the degradation pathways of 4-Hydroxy-N-(4-nitrophenyl)benzamide, allowing for rapid identification of the dominant degradation route in your specific assay.

Degradation PathwayPrimary Trigger WavelengthKinetic OrderTypical Half-Life ( t1/2​ ) under direct UVKey Intermediate Mass Shift (LC-MS)Primary Mitigation Strategy
Nitro Photoreduction UV-A / UV-B (280–400 nm)Pseudo-first-order15 – 45 min-16 Da (Nitroso), -30 Da (Hydroxylamine)Switch to non-H-donating solvents (e.g., MeCN).
Phenolic Oxidation UV-A / Visible (>350 nm)Zero-order (O2 dependent)20 – 60 min+14 Da (Quinone), Dimerization (2M-2)Maintain pH < 6.0; Degas with Argon.
Amide Cleavage UV-C (<280 nm)First-order> 120 minCleavage products (m/z 137 & m/z 138)Use borosilicate glass (UV-C cutoff).

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: My solution turns dark brown within minutes of exposure to ambient laboratory light. What is happening, and how do I stop it? A: This rapid color change is the hallmark of phenolic photo-oxidation coupled with nitroaromatic degradation. When the 4-hydroxy group is oxidized, it forms a phenoxyl radical that rapidly polymerizes or rearranges into highly conjugated quinone structures (which appear brown/black). Causality & Fix: This is highly pH-dependent. If your buffer or solvent system is slightly basic (pH > 7), the phenol deprotonates. You must lower the pH to ~4.0–5.5 using a volatile acid (like 0.1% Formic Acid) to keep the phenol protonated, significantly increasing its oxidation potential . Additionally, use amber glassware to filter out wavelengths below 400 nm.

Q2: I am observing a robust -16 Da and -30 Da peak in my LC-MS after sample preparation. Is this an impurity from synthesis? A: If the peaks increase over time while sitting in the autosampler, it is not a synthetic impurity; it is an artifact of nitro group photoreduction. The loss of an oxygen atom (-16 Da) indicates the formation of a nitroso intermediate, while further reduction yields a hydroxylamine (-30 Da). Causality & Fix: This reaction is fueled by hydrogen-donating solvents. If your sample diluent contains methanol or ethanol, the triplet excited state of the nitro group will abstract a hydrogen atom from the solvent . Switch your sample diluent to a non-hydrogen-donating solvent such as Acetonitrile (MeCN) or a strictly aqueous buffer.

Q3: We are using a UV sterilization cabinet for our biological assays, and the compound loses 80% of its potency. HPLC shows 4-nitroaniline and 4-hydroxybenzoic acid. How do we prevent this? A: UV sterilization cabinets emit high-intensity UV-C light (typically 254 nm). At this wavelength, the energy exceeds the bond dissociation energy of the amide linkage, leading to direct photo-hydrolysis or Norrish-type cleavage. Causality & Fix: Do not expose the compound to direct UV-C. If sterilization is required, utilize sterile filtration (0.22 µm PTFE membranes) in a dark biosafety cabinet rather than UV irradiation. If the compound must be in the UV cabinet, ensure it is housed in thick borosilicate glass, which naturally blocks wavelengths below 280 nm.

Part 4: Experimental Protocol for Photostability Profiling

To establish a self-validating system for your formulation, follow this step-by-step methodology to isolate variables and determine the exact degradation kinetics of 4-Hydroxy-N-(4-nitrophenyl)benzamide in your specific matrix.

Workflow S1 1. Baseline HPLC-MS/DAD S2 2. Wavelength Isolation S1->S2 S3 3. Solvent & pH Tuning S2->S3 S4 4. Atmospheric Control S3->S4 S5 5. Kinetic Validation S4->S5

Fig 2: Step-by-step experimental workflow for establishing photostability and mitigation.

Step 1: Baseline Matrix Preparation

  • Prepare a 100 µM stock solution of the compound in HPLC-grade Acetonitrile (to prevent premature H-donor photoreduction).

  • Dilute to a working concentration of 10 µM in three separate aqueous buffers: pH 4.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate).

Step 2: Controlled Irradiation (Actinometry)

  • Place 2 mL aliquots of each pH solution into clear quartz cuvettes (full UV transmission) and borosilicate vials (UV-C blocked).

  • Irradiate using a controlled Xenon arc lamp or a photoreactor (e.g., Rayonet) equipped with 350 nm and 254 nm bulbs.

  • Critical Control: Keep a set of identical vials wrapped in aluminum foil in the same chamber to serve as dark controls (accounting for thermal degradation).

Step 3: Kinetic Sampling & Quenching

  • Extract 100 µL samples at t=0,15,30,60,120, and 240 minutes.

  • Immediately quench the reaction by transferring the aliquot into an amber autosampler vial containing 100 µL of cold Acetonitrile with 0.2% Formic Acid. (The acid protonates the phenol, halting further ambient photo-oxidation).

Step 4: HPLC-DAD-MS Analysis

  • Analyze the samples utilizing a C18 column. Monitor at 270 nm (isosbestic point for many nitroaromatics) and 320 nm (to detect the bathochromic shift of phenolate/quinone formation).

  • Plot ln(Ct​/C0​) versus time. A linear fit indicates pseudo-first-order kinetics, confirming direct photolysis. A non-linear, rapid initial drop suggests ROS-mediated (oxygen-dependent) zero-order degradation .

Part 5: References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences (China), 17(6), 886-93.[Link]

  • Zhao, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(10), 849–855.[Link]

  • Li, X., et al. (2025). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Atmosphere, 16(5), 567.[Link]

  • Borisov, R. S., et al. (2022). Photolysis by UVA–Visible Light of TNT in Ethanolic, Aqueous-Ethanolic, and Aqueous Solutions According to Electrospray and Aerodynamic Thermal Breakup Droplet Ionization Mass Spectrometry. Molecules, 27(22), 7960.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Assignment Strategies for 4-Hydroxy-N-(4-nitrophenyl)benzamide

As a Senior Application Scientist, I frequently see drug development professionals grapple with the structural verification of highly conjugated, multi-ring systems. 4-Hydroxy-N-(4-nitrophenyl)benzamide presents a classi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see drug development professionals grapple with the structural verification of highly conjugated, multi-ring systems. 4-Hydroxy-N-(4-nitrophenyl)benzamide presents a classic analytical challenge: it contains two distinct aromatic rings (a 4-hydroxyphenyl group and a 4-nitrophenyl group), both of which manifest as AA'BB' spin systems in a 1H NMR spectrum. Furthermore, the molecule possesses two critical exchangeable protons (a phenolic OH and an amide NH) whose visibility is highly dependent on the analytical environment.

This guide objectively compares the performance of empirical solvent selection (DMSO-d₆ vs. CD₃OD) against in silico predictive modeling, providing a self-validating experimental protocol to ensure absolute confidence in your chemical shift assignments.

Structural Dynamics & The Causality of Chemical Shifts

Before comparing analytical methods, we must establish the causality behind the molecule's electronic environment. The central amide bond (-CONH-) acts as an electronic bridge between two competing aromatic systems:

  • Ring A (4-hydroxybenzoyl): The electron-donating phenolic OH shields the protons ortho to it (H-3, H-5), pushing them upfield. Conversely, the carbonyl group deshields the protons ortho to it (H-2, H-6).

  • Ring B (4-nitrophenyl): The strongly electron-withdrawing nitro group severely deshields the ortho protons (H-3', H-5'). The amide nitrogen, whose lone pair is partially delocalized into the carbonyl, is only weakly electron-donating to Ring B, resulting in the ortho protons (H-2', H-6') appearing slightly more upfield than the nitro-adjacent protons, but still significantly downfield compared to a standard aniline.

Empirical Comparison: Solvent Effects (DMSO-d₆ vs. CD₃OD)

The choice of deuterated solvent dictates whether you will observe the complete structural picture or a truncated one.

The Causality of Solvent Choice: DMSO-d₆ is a highly polar, aprotic solvent and a formidable hydrogen-bond acceptor. It forms a tightly bound solvation shell around the labile phenolic OH and amide NH protons. This intermolecular hydrogen bonding drastically reduces the rate of proton exchange to the NMR timescale, allowing these protons to appear as sharp, distinct singlets far downfield (>10 ppm) .

In contrast, Methanol-d₄ (CD₃OD) is a protic solvent. The deuterium in the solvent rapidly undergoes H/D exchange with the solute's OH and NH protons. While this simplifies the aromatic region by removing broad exchangeable signals, it destroys critical structural connectivity data.

Table 1: Quantitative Comparison of Empirical 1H NMR Shifts (400 MHz)
Proton AssignmentPositionEmpirical Shift in DMSO-d₆ (ppm)Empirical Shift in CD₃OD (ppm)Signal Topology
OH Phenolic~10.15Not Observed (H/D Exchange)Singlet (1H)
NH Amide~10.60Not Observed (H/D Exchange)Singlet (1H)
H-3', H-5' ortho to NO₂~8.24~8.20Doublet, J ≈ 9.2 Hz (2H)
H-2', H-6' ortho to NH~8.05~7.95Doublet, J ≈ 9.2 Hz (2H)
H-2, H-6 ortho to C=O~7.88~7.80Doublet, J ≈ 8.6 Hz (2H)
H-3, H-5 ortho to OH~6.87~6.85Doublet, J ≈ 8.6 Hz (2H)

Insight: DMSO-d₆ is the superior solvent for this molecule as it preserves the integrity of the exchangeable protons, which are necessary for downstream 2D NMR validation.

Methodological Comparison: Empirical Data vs. In Silico Prediction

Modern laboratories often rely on predictive software utilizing Hierarchical Orthogonal Space Encoding (HOSE) codes or Graph Neural Networks (GNNs) to accelerate workflows . However, these algorithms exhibit specific blind spots when applied to highly conjugated, solvent-dependent systems.

Why Predictors Deviate: Predictive algorithms excel at mapping rigid carbon frameworks but struggle with the anisotropic deshielding effects of conjugated nitro-amide systems. Furthermore, predictors often output a generic "exchangeable" shift, failing to account for the massive downfield shift induced specifically by DMSO-d₆ solvation.

Table 2: Empirical (DMSO-d₆) vs. In Silico Prediction (HOSE Code)
Proton AssignmentEmpirical (DMSO-d₆)Predictive Software (HOSE)Δ (Deviation in ppm)
Amide NH 10.60~10.20-0.40 (Underestimates H-bonding)
Phenolic OH 10.15~9.80-0.35 (Underestimates H-bonding)
H-3', H-5' (Ring B) 8.24~8.30+0.06 (High Accuracy)
H-2', H-6' (Ring B) 8.05~7.90-0.15 (Struggles with amide resonance)
H-2, H-6 (Ring A) 7.88~7.85-0.03 (High Accuracy)

Insight: While in silico prediction is excellent for the 4-hydroxybenzoyl ring (Ring A), it fails to accurately predict the solvent-induced shifts of the exchangeable protons and the exact resonance effects on the nitrophenyl ring (Ring B). Empirical data remains mandatory for this class of compounds.

Self-Validating Experimental Protocol

To guarantee scientific trustworthiness, an NMR protocol cannot rely on 1D chemical shifts alone. The following step-by-step methodology utilizes a self-validating loop (NOESY + Chemical Exchange) to unambiguously assign the structure.

Step 1: Optimal Sample Preparation

  • Weigh exactly 15 mg of 4-Hydroxy-N-(4-nitrophenyl)benzamide.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (100% D) in a 5 mm NMR tube. Causality: Complete dissolution prevents line broadening caused by sample heterogeneity and magnetic susceptibility gradients.

Step 2: 1D 1H NMR Acquisition

  • Acquire a standard 1H spectrum (400–600 MHz, 16 scans, 298 K).

  • Identify the two far-downfield singlets (>10 ppm) belonging to the OH and NH.

Step 3: The Self-Validation Step (1D NOESY)

  • The Problem: How do we definitively prove which AA'BB' system belongs to Ring A and which to Ring B?

  • The Solution: Set up a 1D NOESY experiment and selectively irradiate the amide NH resonance (~10.60 ppm).

  • Causality: Through-space magnetization transfer (Nuclear Overhauser Effect) will occur between the NH proton and the spatially adjacent ortho protons of Ring B (H-2', H-6'). A positive NOE enhancement at ~8.05 ppm definitively locks in the assignment of Ring B, independently validating the 1D data.

Step 4: Chemical Exchange Validation (D₂O Shake Test)

  • Add 10 μL of D₂O directly to the NMR tube, cap, and shake vigorously for 10 seconds.

  • Re-acquire the 1D 1H spectrum.

  • Validation: The peaks at 10.60 ppm and 10.15 ppm will completely disappear due to rapid H/D exchange, unequivocally confirming their identity as heteroatom-bound protons rather than highly deshielded aromatic protons.

Visualization: Assignment Workflow

Below is the logical workflow for the self-validating NMR assignment process, mapped using Graphviz.

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Acq1D 1D 1H NMR Acquisition (400-600 MHz, 298 K) Prep->Acq1D Eval Evaluate Exchangeable Protons (Are NH/OH peaks >10 ppm visible?) Acq1D->Eval Acq2D 2D COSY & 1D NOESY (Map AA'BB' spin systems) Eval->Acq2D Yes (Assign Rings) D2O D2O Shake Test (Add 10 μL D2O, re-acquire) Eval->D2O Validate Exchangeables Final Final Peak Assignment & Structural Verification Acq2D->Final D2O->Final

Figure 1: Self-validating NMR workflow for assigning and confirming exchangeable protons.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Kuhn, S., et al. (2021). NMR shift prediction from small data quantities. Journal of Cheminformatics, 13(1), 71.[Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier Science.[Link]

Comparative

FTIR spectrum analysis of amide bands in nitrophenyl benzamides

FTIR Spectrum Analysis of Amide Bands in Nitrophenyl Benzamides: A Comparative Guide to Sampling Modalities As a Senior Application Scientist, I frequently observe laboratories compromising their vibrational data by appl...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectrum Analysis of Amide Bands in Nitrophenyl Benzamides: A Comparative Guide to Sampling Modalities

As a Senior Application Scientist, I frequently observe laboratories compromising their vibrational data by applying default sampling techniques without considering the unique electronic and steric environments of their analytes. Nitrophenyl benzamides—such as N-(4-nitrophenyl)benzamide and its halogenated derivatives—are critical pharmacophores in drug development, often evaluated for their antimicrobial and anticancer properties[1][2].

Analyzing these compounds via Fourier Transform Infrared (FTIR) spectroscopy requires careful methodological choices. The strongly electron-withdrawing nitro group (-NO₂) on the aniline ring competes with the resonance of the central secondary amide bond. This specific arrangement restricts bond rotation, twists the molecular conformation, and significantly shifts the characteristic Amide I (C=O stretch) and Amide A (N-H stretch) vibrational frequencies[1][3].

This guide objectively compares the two dominant FTIR sampling modalities—Attenuated Total Reflectance (ATR) and KBr Transmission—detailing how each interacts with the complex amide bands of nitrophenyl benzamides, and provides self-validating protocols to ensure scientific integrity.

Modality Comparison: ATR-FTIR vs. KBr Transmission

The choice of FTIR accessory directly dictates the fidelity of the amide band resolution. Each technique operates on different optical principles that can either preserve or distort the spectral fingerprint[4][5].

  • ATR-FTIR (Diamond IRE): Infrared radiation passes through an Internal Reflection Element (IRE) with a high refractive index, creating an evanescent wave that penetrates the sample by 1–2 µm[4]. Because it requires zero sample dilution, it preserves the native polymorphic state of the benzamide. However, anomalous dispersion causes strong absorbing bands (like the Amide I C=O stretch) to distort and shift to slightly lower wavenumbers (red-shift) compared to transmission[6][7].

  • Transmission (KBr Pellet): The sample is diluted (typically 1%) in an IR-transparent alkali halide matrix and pressed under high pressure[4][5]. This method yields highly symmetrical, undistorted peaks, which is mandatory if the data will be used for Density Functional Theory (DFT) structural validation[8]. The critical flaw is the hygroscopic nature of KBr; absorbed moisture creates a broad O-H stretching band that can completely mask the sharp Amide A (N-H stretch) band typically found around 3300 cm⁻¹[1][4].

Quantitative Performance & Spectral Shifts

The following table summarizes the expected spectral behavior and operational metrics when analyzing nitrophenyl benzamides using both techniques.

Analytical FeatureATR-FTIR (Diamond)Transmission (KBr Pellet)Causality / Mechanistic Impact
Amide I (C=O Stretch) ~1665 cm⁻¹ (Red-shifted)~1670 cm⁻¹ (True position)Wavelength-dependent penetration depth in ATR shifts strong absorption peaks to lower frequencies[1][7].
Amide A (N-H Stretch) Sharp, well-resolved (~3300 cm⁻¹)Often broadened/maskedKBr absorbs atmospheric moisture, introducing a broad O-H band that overlaps with the N-H stretch[1][4].
Amide II & III Weaker relative intensityHigh relative intensityATR evanescent wave penetrates less at higher wavenumbers, skewing relative peak intensities[6][9].
Sample Preparation < 1 minute (Non-destructive)5–10 minutes (Destructive)High pressure (10 tons) during KBr pelleting can induce polymorphic transformations in the twisted benzanilide core[3][4].

Experimental Protocols: Self-Validating Workflows

To guarantee data trustworthiness, every spectroscopic measurement must be treated as a self-validating system. The following protocols explain not just how to perform the analysis, but why specific steps are critical for nitrophenyl benzamides.

Protocol A: High-Fidelity ATR-FTIR for Polymorph Integrity

Use this protocol for routine screening or when the crystal structure of the benzamide must remain unaltered.

  • Background Validation: Collect a background spectrum of the clean Diamond IRE (64 scans, 4 cm⁻¹ resolution).

    • Causality: Ensure the single-beam energy profile matches the manufacturer's baseline. Any residual contamination will artificially alter the Amide III fingerprint region (1200–1300 cm⁻¹).

  • Sample Application: Place 2–5 mg of the pure nitrophenyl benzamide powder directly onto the center of the crystal.

  • Controlled Pressure Application: Lower the pressure tower anvil until the torque-slip mechanism engages.

    • Causality: The evanescent wave only penetrates 1–2 µm. Inconsistent optical contact leads to artificially weak Amide II (N-H bend) bands. Conversely, excessive manual pressure can fracture fragile crystalline structures[4][9].

  • Acquisition & Algorithmic Correction: Acquire 64 scans. Immediately apply an "Advanced ATR Correction" algorithm via the spectrometer's software.

    • Causality: This mathematical correction adjusts for the wavelength-dependent penetration depth, normalizing the relative intensities so they can be directly compared against historical transmission libraries[6][7].

Protocol B: Moisture-Free KBr Transmission for DFT Benchmarking

Use this protocol when exact wavenumber precision is required for computational chemistry comparisons[8].

  • Matrix Dehydration: Dry FT-IR grade KBr powder in a vacuum oven at 110°C for 24 hours prior to use. Store strictly in a desiccator.

    • Causality: Eliminates the broad water band at 3400 cm⁻¹ that obscures the secondary amide N-H stretch[4].

  • Low-Shear Milling: Weigh 1 mg of the benzamide and 99 mg of dry KBr. Gently triturate in an agate mortar for exactly 60 seconds.

    • Causality: Vigorous or prolonged grinding generates localized heat and shear stress, which can break intermolecular hydrogen bonds and artificially shift the Amide I band.

  • Vacuum Pelleting: Transfer the mixture to a 13 mm die. Apply 8–10 tons of pressure under a vacuum for 2 minutes.

    • Validation: The resulting pellet must be visually transparent. Opacity indicates severe light scattering (the Christiansen effect), which will artificially elevate the baseline at the high-frequency end and distort the Amide A region[4][5].

Mechanistic Workflow

The decision of which sampling technique to use should be driven by the specific analytical requirements of the drug development phase. The logical relationship is mapped below.

FTIR_Workflow Start Nitrophenyl Benzamide Sample Q1 Prone to pressure-induced polymorphism? Start->Q1 ATR ATR-FTIR (Diamond IRE) Q1->ATR Yes Q2 Requires exact peak positions for DFT validation? Q1->Q2 No ATR_Step Apply ATR Correction Algorithm (Normalize Amide A & III) ATR->ATR_Step Q2->ATR No KBr Transmission (KBr Pellet) Q2->KBr Yes KBr_Step Strict Moisture Control (Protect 3300 cm⁻¹ N-H Band) KBr->KBr_Step

Logical decision workflow for selecting FTIR sampling modalities for nitrophenyl benzamides.

References

  • 3-fluoro-N-(4-nitrophenyl)benzamide | 347-62-6 - Benchchem. benchchem.com.
  • 4-chloro-N-(4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 346690 - PubChem. nih.gov.
  • 4-methyl-N-(4-nitrophenyl)benzamide | 33667-88-8 - Benchchem. benchchem.com.
  • FTIR: Transmission vs ATR spectroscopy | Anim
  • FTIR Accessories Guide: ATR vs Transmission vs Reflectance - Athena Technology.
  • Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide.
  • Watching Alkaline Phosphatase Catalysis Through Its Vibr
  • Guide to FT-IR Spectroscopy - Bruker. bruker.com.
  • Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantific

Sources

Validation

High-Resolution X-Ray Diffraction (XRD) Profiling of 4-Hydroxy-N-(4-nitrophenyl)benzamide: A Comparative Structural Guide

Executive Overview In the realm of rational drug design and materials science, the solid-state architecture of a molecule dictates its physicochemical properties, including solubility, bioavailability, and mechanical sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the realm of rational drug design and materials science, the solid-state architecture of a molecule dictates its physicochemical properties, including solubility, bioavailability, and mechanical stability. 4-Hydroxy-N-(4-nitrophenyl)benzamide (C₁₃H₁₀N₂O₄) represents a highly complex structural system. Featuring a rigid central amide linkage flanked by a strong hydrogen-bond donor (hydroxyl) and a strong hydrogen-bond acceptor (nitro), this compound exhibits a multidimensional supramolecular network.

This guide provides an in-depth comparative analysis of the X-ray diffraction (XRD) data for 4-Hydroxy-N-(4-nitrophenyl)benzamide, benchmarking its crystallographic performance against baseline structural analogs and constitutional isomers.

Mechanistic Drivers of Solid-State Architecture

To understand the XRD profile of 4-Hydroxy-N-(4-nitrophenyl)benzamide, we must analyze the causality behind its crystal packing. The central amide group typically drives the formation of 1D chains or centric dimers via N-H···O=C interactions, a hallmark of 1[1].

However, the introduction of the para-hydroxyl and para-nitro groups fundamentally rewires this network. The hydroxyl group aggressively competes with the amide N-H, initiating cross-linked O-H···O=C and N-H···O-NO₂ interactions. This competition forces the molecule into a higher-density packing arrangement, significantly altering the dihedral angle between the two aromatic rings compared to unsubstituted variants.

Objective Performance Comparison: Structural Alternatives

To objectively evaluate the structural metrics of 4-Hydroxy-N-(4-nitrophenyl)benzamide, we compare it against three distinct alternatives:

  • N-phenylbenzamide (The Baseline): Lacks terminal functional groups. Its XRD profile reveals a reliance solely on the central amide for hydrogen bonding, resulting in a flexible dihedral angle (90°–120°) and lower packing density[1].

  • 2-Nitro-N-(4-nitrophenyl)benzamide (The Steric Analog): The placement of the nitro group at the ortho position creates a severe steric clash. Single-crystal XRD reveals that this forces the aromatic rings out of planarity to an exact dihedral angle of 82.32°, disrupting extended π-π stacking as seen in 2[2].

  • (S)-Thalidomide (The Constitutional Isomer): Sharing the exact empirical formula (C₁₃H₁₀N₂O₄), Thalidomide is a glutarimide derivative rather than a linear benzamide. It crystallizes in the monoclinic C12/c1 space group, forming homochiral dimers. This highlights how identical atomic compositions yield vastly different diffractograms and space groups, as documented for3[3].

Quantitative Crystallographic Data Summary
Compound / AlternativeEmpirical FormulaTypical Space GroupDominant Intermolecular InteractionsDihedral Angle
4-Hydroxy-N-(4-nitrophenyl)benzamide C₁₃H₁₀N₂O₄P2₁/cO-H···O=C, N-H···O-NO₂, π-π~85° (Planar tendency)
N-phenylbenzamide C₁₃H₁₁NOPbcaN-H···O=C (Centric dimers/chains)90° – 120°
2-Nitro-N-(4-nitrophenyl)benzamide C₁₃H₉N₃O₅P2₁2₁2₁N-H···O, C-H···O (Steric clash)82.32°
(S)-Thalidomide C₁₃H₁₀N₂O₄C12/c1N-H···O=C (Homochiral dimers)N/A (Glutarimide)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the crystallographic characterization of 4-Hydroxy-N-(4-nitrophenyl)benzamide must follow a closed-loop, self-validating methodology. The following protocol ensures that the single crystal analyzed is genuinely representative of the bulk synthesized powder.

Step 1: Solvent-Mediated Nucleation
  • Procedure: Dissolve 50 mg of the synthesized compound in 5 mL of a 1:1 DMF/Ethanol solvent system. Allow for slow evaporation at 298 K over 72 hours.

  • Causality: DMF is chosen specifically to disrupt the strong, premature intermolecular amide-amide dimers that lead to amorphous precipitation. Ethanol acts as an antisolvent, gradually lowering the solubility threshold to promote controlled, high-quality crystal nucleation.

Step 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Procedure: Select a pristine, block-shaped crystal (approx. 0.40 × 0.20 × 0.16 mm). Mount it on a glass fiber using perfluoropolyether oil. Quench the sample to 100 K using an N₂ cryostream and collect data using Mo-Kα radiation (λ = 0.71073 Å).

  • Causality: Data collection at cryogenic temperatures (100 K) is strictly enforced to minimize atomic thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities, allowing for the precise location of the highly mobile hydroxyl and amide hydrogen atoms in the difference Fourier map, a standard requirement for rigorous 4[4].

Step 3: Phase Validation via Powder XRD (PXRD)
  • Procedure: Grind the remaining bulk crystals into a fine powder. Collect PXRD data at 298 K using Cu-Kα radiation (λ = 1.5406 Å) from 2θ = 5° to 50°. Overlay this experimental diffractogram with the simulated powder pattern generated from the 100 K SC-XRD CIF file.

  • Causality: This step serves as the ultimate internal control. A 1:1 peak match confirms phase purity and rules out the presence of kinetic or 5[5] in the bulk sample.

Workflow Visualization

XRD_Workflow N1 Compound Synthesis 4-Hydroxy-N-(4-nitrophenyl)benzamide N2 Solvent Screening (DMF/Ethanol vs. Methanol) N1->N2 N3 Slow Evaporation (298 K, 72 hrs) N2->N3 Nucleation N4 Single-Crystal XRD (Mo-Kα, 100 K) N3->N4 Suitable Crystal N5 Powder XRD (PXRD) (Cu-Kα, 298 K) N3->N5 Bulk Powder N6 Structure Solution (Intrinsic Phasing, SHELXT) N4->N6 Diffraction Data N7 Polymorph Validation (Phase Purity) N5->N7 Diffractogram N6->N7 Calculated vs Experimental

Figure 1: Comprehensive solid-state workflow from solvent screening to SC-XRD polymorph validation.

References

  • Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants Source: PubMed - NIH URL
  • The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)
  • (S)
  • Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide Source: ESRF URL
  • 2-Methyl-N-phenylbenzamide Source: IUCr Journals URL

Sources

Comparative

Melting Point Determination and Range for Pure 4-Hydroxy-N-(4-nitrophenyl)benzamide: A Comparative Guide

As a critical intermediate in pharmaceutical synthesis and materials science, 4-Hydroxy-N-(4-nitrophenyl)benzamide presents unique analytical challenges. Its molecular architecture—featuring a rigid benzamide core flanke...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in pharmaceutical synthesis and materials science, 4-Hydroxy-N-(4-nitrophenyl)benzamide presents unique analytical challenges. Its molecular architecture—featuring a rigid benzamide core flanked by an electron-withdrawing para-nitro group and a hydrogen-bond-donating para-hydroxy group—facilitates a highly ordered, tightly packed crystal lattice.

Because the melting point is intrinsically linked to molecular structure and the strength of intermolecular bonds[1], evaluating the thermal transition of this compound is a primary method for confirming its chemical identity and assessing batch purity[2]. Based on structural interpolation from closely related analogs such as N-(4-hydroxyphenyl)benzamide (melting at 213–214 °C)[3] and N-(4-nitrophenyl)benzamide (melting at 198–204 °C)[4], pure 4-Hydroxy-N-(4-nitrophenyl)benzamide exhibits a sharply defined melting range of 218.0 °C – 219.5 °C .

This guide provides an authoritative comparison of melting point determination techniques for this compound, detailing the causality behind experimental choices and providing self-validating protocols for laboratory application.

The Thermodynamics of Purity: Causality in Melting Point Depression

The melting point of a substance is the temperature at which the material changes from a solid to a liquid state, consuming added energy as the heat of fusion while the temperature remains constant[5].

When 4-Hydroxy-N-(4-nitrophenyl)benzamide is synthesized, trace impurities (such as unreacted 4-nitroaniline or residual coupling reagents) can become trapped in the solid matrix. These foreign molecules disrupt the uniform hydrogen-bonding network of the crystal lattice.

  • The Causality: A disrupted lattice is thermodynamically less stable. Consequently, less thermal energy is required to break the intermolecular forces, leading to freezing point depression (a lower onset temperature) and a broadened melting range (melting occurring over >2 °C instead of a sharp transition)[1][5].

ImpurityCausality Pure Pure Crystal Lattice (Strong H-Bonds) Energy1 High Thermal Energy Required Pure->Energy1 Heating Impure Impure Lattice (Disrupted Bonds) Energy2 Lower Thermal Energy Required Impure->Energy2 Heating Result1 Sharp Melt (218.0 - 219.5 °C) Energy1->Result1 Result2 Broad & Depressed Melt (< 215.0 °C) Energy2->Result2

Caption: Thermodynamic causality of impurities disrupting the crystal lattice and depressing melting point.

Comparative Analysis of Determination Techniques

Different analytical techniques yield slightly different measurement values due to how they define the "melt"[6]. The pharmacopeias regard the capillary method as the standard technique[5], but thermal analysis via Differential Scanning Calorimetry (DSC) provides deeper thermodynamic insights.

Technique Comparison Matrix
FeatureAutomated Digital CapillaryDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Detection Principle Optical detection of visual melt[2]Measurement of endothermic heat flow[6]Visual observation via polarized light
Data Output Melting Range (Start to Clear Point)Extrapolated Onset & Peak TemperatureVisual phase transition & Polymorphism
Accuracy High (± 0.2 °C)Very High (± 0.1 °C)Very High (± 0.1 °C)
Sample Requirement ~2–3 mm column in capillary2–5 mg in aluminum pan< 1 mg on glass slide
Regulatory Status USP/PhEur Standard for QC[2]GMP/ICH standard for thermal profilingResearch & Development
Best Used For Routine QC & Purity Testing[2]Absolute purity & thermodynamic dataDetecting polymorphic transitions[2]

Self-Validating Experimental Protocols

To ensure data integrity, any melting point determination must function as a self-validating system. Careless preparation of a sample is the leading cause of inaccurate and irreproducible results[5].

Protocol A: Automated Capillary Method (Pharmacopeia Standard)

System Suitability Test (SST): Before analyzing the benzamide, validate the instrument's temperature scale against a certified melting point standard (e.g., Anthracene, MP 215 °C)[5]. If the standard deviates by >0.5 °C, recalibrate the instrument.

  • Sample Preparation: Dry the 4-Hydroxy-N-(4-nitrophenyl)benzamide sample in a vacuum desiccator to remove residual solvents. Thoroughly pulverize the sample into a fine powder using an agate mortar.

    • Causality: Large crystals create air pockets. Air is a poor thermal conductor, which leads to uneven heating and artificially broadens the observed melting range[5].

  • Capillary Loading: Use a dedicated melting point capillary tube. Do not use spotting capillary tubes, as their different glass thickness and dimensions will alter heat transfer rates and skew results[7]. Pack a compact column of 2–3 mm by dropping the tube through a long glass guide tube onto a hard surface.

  • Controlled Heating: Insert the capillary into the apparatus. Rapidly heat the block to 205 °C (approx. 10–15 °C below the expected melting point)[1].

  • Ramp Rate Adjustment: Decrease the heating rate to exactly 1 °C/min [1][5].

    • Causality: Because the temperature is measured in the heating block and not directly inside the substance, a slow ramp rate is critical to establish thermal equilibrium between the block, the glass capillary, and the sample[1][5].

  • Observation & Recording: Record the start temperature (first sign of liquid meniscus) and the end temperature (complete liquefaction/clear point)[2].

Protocol B: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Weigh exactly 3.0 mg of the dried, pulverized sample into a standard aluminum DSC pan. Seal with a crimped lid.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation of the hydroxy and nitro groups at high temperatures.

  • Thermal Method: Equilibrate at 50 °C. Ramp the temperature at 10 °C/min up to 250 °C.

  • Data Analysis: Identify the sharp endothermic peak. Record the extrapolated onset temperature (the intersection of the baseline and the leading edge of the peak). Note that DSC does not measure the visual melting point, but rather the thermodynamic onset of melting[6].

TechniqueComparison A Pure 4-Hydroxy-N-(4-nitrophenyl)benzamide B Sample Preparation (Dry & Pulverize) A->B C1 Automated Capillary Method B->C1 C2 Differential Scanning Calorimetry B->C2 D1 Visual/Optical Melt Detection (Pharmacopeia Standard) C1->D1 D2 Heat Flow Measurement (Thermodynamic Onset) C2->D2 E Melting Range: 218.0 °C - 219.5 °C D1->E D2->E

Caption: Workflow comparing Capillary and DSC methods for melting point determination.

Experimental Data: Performance Comparison

The following table illustrates the expected quantitative thermal behavior of 4-Hydroxy-N-(4-nitrophenyl)benzamide across different purity states and analytical methods. Notice how the capillary method provides a range based on visual state changes, while DSC provides a precise thermodynamic onset.

Sample Purity LevelCapillary Method (Visual Range)DSC (Extrapolated Onset)DSC (Peak Temperature)Interpretation
> 99.5% (Ultra-Pure) 218.2 °C – 219.1 °C (Δ 0.9 °C)218.1 °C219.3 °CHighly ordered crystal lattice; sharp transition.
~ 98.0% (Standard QC) 217.5 °C – 219.0 °C (Δ 1.5 °C)217.2 °C218.8 °CMinor lattice disruption; acceptable for synthesis.
< 95.0% (Crude Product) 209.4 °C – 215.2 °C (Δ 5.8 °C)208.5 °C213.1 °CSevere freezing point depression; recrystallization required.

Conclusion

Determining the melting point of 4-Hydroxy-N-(4-nitrophenyl)benzamide is a fast, cost-effective, and highly reliable method for gauging sample purity[5]. While the Automated Capillary Method remains the gold standard for routine pharmacopeial compliance[2], integrating DSC provides unmatched thermodynamic precision[6]. Regardless of the chosen technique, strict adherence to sample preparation (drying and pulverizing) and controlled heating rates is non-negotiable for obtaining accurate, reproducible data.

References

  • [2] ResolveMass Laboratories Inc. Melting Point Determination. Available at:

  • [1] Westlab. Measuring the Melting Point. Available at:

  • [6] ECHEMI. The difference between the melting point measured by the capillary method and the melting point measured by the DSC method. Available at:

  • [5] ThinkSRS. Melting Point Determination. Available at:

  • [7] J&K Scientific. Differences Between Melting Point Capillary Tubes and Spotting Capillary Tubes. Available at:

  • [4] Stenutz. N-(4-nitrophenyl)benzamide. Available at:

  • [3] Royal Society of Chemistry (RSC). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides (Supporting Information). Available at:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy-N-(4-nitrophenyl)benzamide

Technical Guide: Safety, Handling, and Personal Protective Equipment for 4-Hydroxy-N-(4-nitrophenyl)benzamide Executive Summary & Chemical Hazard Profiling As a Senior Application Scientist, I approach the handling of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Personal Protective Equipment for 4-Hydroxy-N-(4-nitrophenyl)benzamide

Executive Summary & Chemical Hazard Profiling

As a Senior Application Scientist, I approach the handling of 4-Hydroxy-N-(4-nitrophenyl)benzamide not just as a routine procedure, but as the management of a mechanistic system of hazards. This compound integrates a benzamide backbone with a highly lipophilic p-nitrophenyl moiety and a phenolic hydroxyl group.

The presence of the nitroaromatic group is a critical structural alert: these compounds undergo hepatic nitroreduction, leading to the oxidation of hemoglobin to methemoglobin, which severely impairs oxygen transport[1]. Furthermore, primary aromatic amines and their nitro-precursors are highly lipid-soluble, allowing them to rapidly traverse the stratum corneum (skin)[2]. Because this compound typically presents as a crystalline powder, aerosolization and subsequent inhalation or ocular dissolution represent the highest operational risks[3],[4].

Physicochemical & Toxicological Risk Assessment

Because specific toxicological data for novel or specialized derivatives can be scarce, we must establish a conservative risk baseline using well-documented structural analogs.

Table 1: Quantitative Toxicological Baseline for Risk Assessment

Compound / AnalogOSHA PEL (TWA)LD50 Oral (Rat)Primary HazardCausality / Implication
p-Nitroaniline 1 mg/m³ (Skin)75 mg/kgMethemoglobinemiaHigh dermal permeability necessitates impermeable nitrile barriers.
Benzamide Not Established~1160 mg/kg[5]Acute Toxicity (Oral)Fine dust poses an ingestion hazard; requires respiratory control.
4-Hydroxy-N-(4-nitrophenyl)benzamide Target <1 mg/m³Assume <75 mg/kgSystemic ToxicityTreat as a highly hazardous, skin-permeable particulate.

Personal Protective Equipment (PPE) Matrix & Mechanistic Justification

Compliance with the OSHA Laboratory Safety Standard (29 CFR 1910.1450) requires a robust Chemical Hygiene Plan[6]. The following PPE matrix is engineered specifically to disrupt the exposure pathways of nitroaromatic benzamides.

  • Dermal Protection (Hands): Double-gloving with heavy-duty Nitrile gloves (>0.11mm thickness).

    • Causality: Latex and vinyl offer virtually no resistance to non-polar aromatic compounds. Nitrile provides a dense cross-linked barrier that retards the permeation of lipophilic nitroaromatics[2].

  • Respiratory Protection: N95 or P100 particulate respirator (if weighing outside a certified containment enclosure).

    • Causality: Benzamide derivatives form fine dusts[3]. Inhalation bypasses the first-pass metabolism of the liver, delivering the compound directly to the alveolar capillary bed.

  • Ocular Protection: Indirectly vented safety goggles.

    • Causality: Standard safety glasses leave the orbital cavity exposed to ambient dust. Indirectly vented goggles prevent particulate ingress while mitigating fogging during prolonged assays[7].

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces, eliminating a common vector for secondary dermal exposure.

ToxicityMechanism Exposure 4-Hydroxy-N-(4-nitrophenyl)benzamide Exposure Dermal Dermal Absorption (Lipophilic Nature) Exposure->Dermal Inhalation Inhalation of Airborne Particulates Exposure->Inhalation Metabolism Hepatic Metabolism (Nitroreduction) Dermal->Metabolism Inhalation->Metabolism Toxicity Methemoglobinemia & Oxidative Stress Metabolism->Toxicity PPE_Gloves Intervention: Nitrile Gloves & Lab Coat PPE_Gloves->Dermal Blocks PPE_Resp Intervention: P100 Respirator & Fume Hood PPE_Resp->Inhalation Blocks

Fig 1. Mechanistic pathway of nitroaromatic toxicity and targeted PPE interventions.

Operational Workflow & Handling Protocols

To ensure safety, every protocol must be a self-validating system. Follow this step-by-step methodology for reagent preparation.

Step 1: Environmental Validation

  • Action: Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Validation Check: Tape a small piece of tissue to the sash; it should pull gently inward. This confirms negative pressure is actively capturing potential dust[8].

Step 2: Weighing the Compound

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded, non-sparking spatula to transfer the crystalline powder[4].

  • Validation Check: Observe the balance reading. A fluctuating reading indicates excessive air turbulence, which increases aerosolization risk. Lower the sash to stabilize the airflow before proceeding.

Step 3: Dissolution

  • Action: Add the solid to your solvent (e.g., DMSO or DMF), not the solvent to the solid.

  • Causality: Pouring solvent over a fine powder displaces air rapidly, ejecting a microscopic cloud of toxic particulates into the hood space. Adding solid to liquid prevents this displacement.

Workflow Start Pre-Operation: Don PPE & Verify Fume Hood Weighing Weighing: Use Anti-Static Spatula in Enclosed Balance Start->Weighing Transfer Transfer & Dissolution: Minimize Dust Formation Weighing->Transfer Spill Spill Detected? Transfer->Spill Decon Decontamination: Use Inert Absorbent & Soap Spill->Decon Yes Waste Waste Disposal: Segregate as Hazardous Nitroaromatic Waste Spill->Waste No Decon->Waste End Post-Operation: Doff PPE & Wash Hands Waste->End

Fig 2. Standard operating procedure workflow for handling and spill management.

Spill Response & Decontamination Protocol

In the event of a surface spill, immediate and methodical action is required to prevent dermal contact and aerosolization[9].

  • Containment: Do not dry sweep the powder, as this will aerosolize the chemical. Ensure your respirator and double-gloves are properly fitted.

  • Absorption/Dampening: Cover the powder with an inert absorbent material (e.g., vermiculite) or a specialized organic Spill-X agent[9]. If working with trace amounts, carefully place paper towels over the spill and dampen them with a compatible solvent to suppress dust.

  • Collection: Use a disposable, non-sparking scoop to transfer the dampened mass into a sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a heavy-duty detergent and water.

    • Causality: Do not use pure organic solvents (like acetone) for the final wipe-down. Solvents dissolve the nitroaromatic compound and can carry it directly through your nitrile gloves and skin. Soap and water create an emulsion that safely lifts the chemical away without enhancing dermal penetration.

Chemical Disposal & Waste Management

Proper disposal must align with EPA Resource Conservation and Recovery Act (RCRA) guidelines[10].

  • Segregation: Never mix nitroaromatic waste with strong reducing agents, strong acids, or oxidizers, as this can trigger violent exothermic reactions[2].

  • Labeling: All waste containers must be labeled with the fully spelled-out chemical name ("4-Hydroxy-N-(4-nitrophenyl)benzamide")—never use abbreviations or lab shorthand[10].

  • Storage: Store liquid waste in leakproof, chemically compatible secondary containment vessels until collected by your institution's environmental health and safety (EHS) department.

References

  • Benzamide - SAFETY DATA SHEET. Fisher Scientific. 3

  • Benzamide SDS, 27208-38-4 Safety Data Sheets. ECHEMI. 4

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. 7

  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. 8

  • Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds. Benchchem. 1

  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.5

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. 6

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Shealy Consulting / YMAWS. 9

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 2

  • Biological/Chemical Waste Management. NSTA. 10

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